N'-(2-chlorophenyl)-N-methyloxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-methyloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-11-8(13)9(14)12-7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQNBHAYWOSREG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N'-(2-chlorophenyl)-N-methyloxamide and a Structurally Related Analogue
Disclaimer: Publicly accessible chemical databases and scientific literature do not contain information regarding the specific compound N'-(2-chlorophenyl)-N-methyloxamide, including its CAS number, physicochemical properties, and biological activities. This suggests that it may be a novel or hypothetical compound. To provide a comprehensive technical guide in line with the user's request, this document will focus on a structurally related and well-characterized compound: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide . This analogue shares the N-(2-chlorophenyl)acetamide moiety and has documented synthesis protocols and biological activity data.
Technical Guide: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
This guide provides a detailed overview of the synthesis, physicochemical properties, and biological evaluation of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, a compound investigated for its potential anticonvulsant properties.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₄O₃ | Calculated |
| Molecular Weight | 294.69 g/mol | [1] |
| Appearance | White crystals | [2] |
| Solubility | Soluble in ethanol and methanol | [2] |
| IUPAC Name | N-(4-chlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide | [1] |
Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
The synthesis of the title compound is achieved through a conventional technique involving the reaction of an intermediate with 2-chloroaniline.[2]
Step 1: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid
-
2-methyl-5-nitro-1H-imidazole and chloroacetic acid are used as starting materials.[2] (Note: The exact stoichiometry and reaction conditions for this initial step are not detailed in the provided source).
Step 2: Synthesis of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
-
Dissolve 1 gram of the product from Step 1 in 10 mL of ethanol.
-
Add 1 gram of 2-chloroaniline to the solution.
-
Heat the reaction mixture for 50 minutes at 72°C using a heating mantle.
-
Upon cooling, white crystals will begin to form around the round-bottom flask.
-
Allow the flask to cool completely, then add the contents to cold water.
-
Filter the mixture using water to collect the crude product.
-
The final product is then allowed to dry naturally.
-
Recrystallize the product from alcohol to purify it.
-
The purified product is washed with ice-cold water and filtered.[2]
The purity of the synthesized compound can be confirmed using Thin Layer Chromatography (TLC) and its structure elucidated using spectroscopic methods such as FTIR and ¹H NMR.[2][3]
Biological Activity: Anticonvulsant Properties
Derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide have demonstrated significant anticonvulsant activity in preclinical models.[2] The primary screening method used to evaluate this activity is the Maximal Electroshock (MES) seizure test in mice.
-
Animal Model: Wistar rats or mice are used for the study.
-
Test Compound Administration: The synthesized compounds are administered orally to the animals at various dose levels (e.g., 50 mg/kg, 100 mg/kg, 200 mg/kg, 400 mg/kg).[2] A control group receives the vehicle.
-
Induction of Seizures: A maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes after a specified period following compound administration (e.g., 30 minutes).
-
Observation: Animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the compound to abolish the tonic hind limb extension is considered the endpoint, indicating anticonvulsant activity.[2] The effect is compared to a standard anticonvulsant drug like phenytoin.
Proposed Mechanism of Action
The anticonvulsant properties of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives are suggested to stem from their interaction with key components of the central nervous system. Efficacy in the MES test typically points to a compound's ability to prevent seizure spread.[2]
The proposed mechanisms include:
-
Inhibition of voltage-dependent sodium (Na+) channels.
-
Antagonism of the NMDA receptor , which would block glutamatergic excitation.[2]
Furthermore, molecular docking studies have been conducted to investigate the binding affinity of these derivatives with the GABA receptor, suggesting a potential role in modulating inhibitory neurotransmission.[2]
Conclusion
While direct information on this compound is unavailable, the detailed analysis of the structurally related compound, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide, provides valuable insights for researchers, scientists, and drug development professionals. This analogue has a defined synthetic route and demonstrates promising anticonvulsant activity, likely mediated through the modulation of ion channels and neurotransmitter receptors. This technical guide serves as a comprehensive resource and a potential starting point for the investigation of novel N-substituted amide derivatives as therapeutic agents.
References
- 1. Buy N-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide (EVT-5992308) [evitachem.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
Technical Guide: Physicochemical Properties of N'-(2-chlorophenyl)-N-methyloxamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N'-(2-chlorophenyl)-N-methyloxamide is not well-documented in publicly available scientific literature. Therefore, this guide provides predicted physicochemical properties and generalized experimental protocols based on the principles of organic chemistry and data from structurally related compounds.
Introduction
This compound is an organic compound featuring a core oxamide structure. This scaffold is of interest in medicinal chemistry due to its ability to form multiple hydrogen bonds, potentially interacting with biological targets. The structure incorporates a 2-chlorophenyl group, which can influence lipophilicity and metabolic stability, and an N-methyl group. This guide outlines the predicted physicochemical characteristics, a plausible synthetic route, analytical methods for characterization, and a hypothetical biological context for this compound.
Chemical Structure and Identifiers
-
IUPAC Name: N1-(2-chlorophenyl)-N2-methylethanediamide
-
Molecular Formula: C₉H₉ClN₂O₂
-
Molecular Weight: 212.63 g/mol
-
Canonical SMILES: CNCC(=O)NC1=CC=CC=C1Cl
-
InChI Key: Based on the structure, a unique InChI key would be generated upon synthesis and registration.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound. These values are estimations derived from computational models and comparison with analogous structures.
| Property | Predicted Value | Notes |
| Melting Point | 120-140 °C | Estimated based on similar N-aryl amides. |
| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and molecular weight. |
| Water Solubility | Low to sparingly soluble | The presence of the chlorophenyl group decreases water solubility. |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| pKa (most acidic) | ~14-15 (amide N-H) | Amide protons are generally weakly acidic. |
| pKa (most basic) | Not significantly basic | Amide carbonyl oxygens are very weak bases. |
Experimental Protocols
Synthesis of this compound
A potential synthetic route involves the reaction of ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate with methylamine.
Materials:
-
Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate
-
Methylamine (40% in water or as a gas)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylamine (1.1 equivalents) to the stirred solution. If using methylamine gas, bubble it through the solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the crude product in a suitable solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a mixture of hexanes and ethyl acetate).
-
Collect the fractions containing the desired product and remove the solvent to yield this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure, including the presence of the 2-chlorophenyl ring, the methyl group, and the amide protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide groups (around 1650-1680 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.
-
Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, related N-aryl amide and oxamide structures have shown a range of biological activities, including antimicrobial and anticancer effects. The oxamide scaffold can act as a rigid linker and a hydrogen bond donor/acceptor, which is a common feature in enzyme inhibitors.
For illustrative purposes, a hypothetical signaling pathway is presented below, showing how a compound of this class might inhibit a receptor tyrosine kinase (RTK) pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Experimental and Logical Workflows
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties and potential experimental approaches for this compound. While specific experimental data for this compound is lacking, the information presented, based on established chemical principles and data from related molecules, offers a valuable starting point for researchers interested in the synthesis, characterization, and evaluation of this and similar chemical entities. Further experimental work is necessary to validate these predictions and explore the potential applications of this compound.
Synthesis of N'-(2-chlorophenyl)-N-methyloxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for N'-(2-chlorophenyl)-N-methyloxamide, a compound of interest in medicinal chemistry and drug development. The proposed synthesis is a three-step process commencing with the readily available starting material, 2-chloroaniline. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the synthetic pathway.
Proposed Synthesis Pathway
The most direct and plausible synthetic route to this compound involves a three-step sequence:
-
Synthesis of Ethyl N-(2-chlorophenyl)oxamate: This initial step involves the acylation of 2-chloroaniline with an excess of diethyl oxalate. This reaction is a standard method for the preparation of oxamic acid esters from anilines.
-
Saponification to N-(2-chlorophenyl)oxamic acid: The ethyl ester intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylic acid, N-(2-chlorophenyl)oxamic acid.
-
Amide Coupling with Methylamine: The final step is the formation of the target amide by coupling N-(2-chlorophenyl)oxamic acid with methylamine. This is achieved by first converting the carboxylic acid to a more reactive acid chloride using oxalyl chloride, followed by the introduction of methylamine.
This pathway is illustrated in the following workflow diagram:
Figure 1: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
The following protocols are based on established and analogous chemical transformations.
Step 1: Synthesis of Ethyl N-(2-chlorophenyl)oxamate
This procedure is adapted from the general synthesis of oxamic acids by refluxing an aromatic amine with diethyl oxalate.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (1 equivalent) and a significant excess of diethyl oxalate (approximately 5-10 equivalents). The diethyl oxalate serves as both a reactant and the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess diethyl oxalate is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure ethyl N-(2-chlorophenyl)oxamate.
Step 2: Synthesis of N-(2-chlorophenyl)oxamic acid
This protocol follows a standard saponification procedure for esters.
Protocol:
-
Dissolve ethyl N-(2-chlorophenyl)oxamate (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents) to the flask.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.
-
The N-(2-chlorophenyl)oxamic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
This two-part protocol involves the formation of an acid chloride followed by amidation. The procedure for the acid chloride formation is adapted from a known method using oxalyl chloride and a catalytic amount of DMF.
Part A: Preparation of N-(2-chlorophenyl)oxamoyl chloride (in situ)
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N-(2-chlorophenyl)oxamic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The completion of the acid chloride formation is indicated by the cessation of gas evolution and the dissolution of the starting carboxylic acid. The resulting solution of N-(2-chlorophenyl)oxamoyl chloride is used directly in the next step.
Part B: Reaction with Methylamine
-
In a separate flask, prepare a solution of methylamine. Anhydrous methylamine can be used as a solution in THF or as a gas bubbled through the reaction mixture. Alternatively, an aqueous solution of methylamine (e.g., 40 wt. %) can be used, although this may lead to some hydrolysis of the acid chloride. Using a slight excess of methylamine (1.1-1.5 equivalents) is recommended.
-
Cool the solution of N-(2-chlorophenyl)oxamoyl chloride from Part A to 0 °C.
-
Slowly add the methylamine solution to the stirred acid chloride solution. An exothermic reaction is expected.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis. Note that where specific experimental data for these exact compounds is not available in the literature, the fields are marked as "Not available."
Table 1: Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | Starting Material |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Reagent |
| Ethyl N-(2-chlorophenyl)oxamate | C₁₀H₁₀ClNO₃ | 227.64 | Intermediate |
| Sodium Hydroxide | NaOH | 40.00 | Reagent |
| N-(2-chlorophenyl)oxamic acid | C₈H₆ClNO₃ | 199.59 | Intermediate |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | Reagent |
| Methylamine | CH₅N | 31.06 | Reagent |
| This compound | C₉H₉ClN₂O₂ | 212.63 | Final Product |
Table 2: Reaction Conditions and Yields (Predicted/Analogous)
| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Acylation | Diethyl oxalate | Reflux | 2-4 | >80 |
| 2 | Saponification | Ethanol/Water | 25-50 | 1-3 | >90 |
| 3 | Amide Coupling | DCM or THF | 0 to 25 | 2-4 | >70 |
Visualization of Key Relationships
The logical workflow for the crucial amide coupling step, involving the activation of the carboxylic acid, is detailed below.
Figure 2: Activation and coupling for the final amidation step.
N'-(2-chlorophenyl)-N-methyloxamide: An In-depth Technical Guide on Hypothesized Mechanisms of Action
Disclaimer: The compound N'-(2-chlorophenyl)-N-methyloxamide is a novel chemical entity with no publicly available data on its biological activity or mechanism of action. This document presents a series of well-founded hypotheses based on the known activities of structurally related compounds containing the oxamide core and the 2-chlorophenyl moiety. The experimental data and protocols provided are illustrative and intended to serve as a guide for future research.
Introduction
This compound possesses a unique chemical architecture, combining an oxamide backbone with a 2-chlorophenyl group and an N-methyl substitution. The oxamide scaffold is recognized for its rigid, planar structure and its ability to form stable hydrogen-bonded networks, making it a privileged motif in medicinal chemistry. Oxamide derivatives have been explored for a range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3] Similarly, the presence of a chlorophenyl group is common in many pharmacologically active compounds, contributing to properties like metabolic stability and target affinity.[4][5] This guide explores three primary hypotheses for the mechanism of action of this compound, drawing parallels from existing scientific literature on analogous structures.
Hypothesis 1: Anticancer Activity via Kinase Inhibition and Cell Cycle Arrest
Several studies on oxamide derivatives have highlighted their potential as anticancer agents, functioning through the inhibition of protein kinases and subsequent cell cycle arrest.[1] The structural characteristics of this compound suggest it could fit into the ATP-binding pocket of specific kinases, leading to an anti-proliferative effect.
Proposed Signaling Pathway: Kinase X Inhibition
A plausible mechanism involves the inhibition of a hypothetical serine/threonine kinase, herein referred to as "Kinase X," which is a critical component of a signaling cascade that promotes cell cycle progression. By blocking the activity of Kinase X, this compound could prevent the phosphorylation of downstream substrates, such as a hypothetical cell cycle regulatory protein "Cyclin Y," ultimately leading to cell cycle arrest at the G1/S checkpoint.
Figure 1: Hypothesized Kinase X Inhibition Pathway.
Data Presentation: In Vitro Kinase Inhibition and Cell Viability
The following tables present hypothetical quantitative data that would support this mechanism of action.
Table 1: Kinase X Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| This compound | Kinase X | 75 |
| Staurosporine (Control) | Kinase X | 10 |
Table 2: Cancer Cell Line Viability Assay (MTT Assay)
| Cell Line | Treatment | GI₅₀ (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | This compound | 8.5 |
| HCT116 (Colon) | This compound | 12.2 |
| Doxorubicin (Control) | MDA-MB-231 | 0.5 |
| 5-Fluorouracil (Control) | HCT116 | 2.0 |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against Kinase X.
-
Methodology:
-
A solution of Kinase X is prepared in a kinase buffer.
-
A fluorescently labeled ATP-competitive tracer (Eu-labeled anti-tag antibody) and a biotinylated kinase substrate are used.
-
The test compound is serially diluted in DMSO and added to the wells of a 384-well plate.
-
The kinase, tracer, and substrate are added to the wells.
-
The plate is incubated at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.
-
2. Cell Viability (MTT) Assay
-
Objective: To measure the growth-inhibitory effects of the test compound on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound for 72 hours.
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The concentration that inhibits 50% of cell growth (GI₅₀) is determined from the dose-response curve.
-
Hypothesis 2: Anti-Inflammatory Activity via Enzyme Inhibition
The oxamide core is present in compounds that have demonstrated anti-inflammatory properties.[2] This suggests that this compound could act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Proposed Signaling Pathway: COX-2 Inhibition
This hypothesis posits that this compound selectively inhibits the COX-2 enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 would therefore reduce the production of these pro-inflammatory mediators.
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Activity Screening of N'-(2-chlorophenyl)-N-methyloxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-chlorophenyl)-N-methyloxamide is a small molecule belonging to the oxamide class of compounds. While direct biological data for this specific molecule is not extensively available in the public domain, the oxamide scaffold and related N-phenyl amide structures are of significant interest in medicinal chemistry. Derivatives of oxamide have been investigated for a range of biological activities, including potential as anticancer, antiviral, and antimicrobial agents.[1][2][3] For instance, some oxamide derivatives have been explored as inhibitors of the enzyme inosine monophosphate dehydrogenase (IMPDH), suggesting potential as immunosuppressants, anti-cancer, and antiviral agents.[3] Furthermore, glyoxamide derivatives have been identified as affecting hepatitis B virus (HBV) nucleocapsid formation and cccDNA maintenance.[4]
This guide outlines a comprehensive strategy for the preliminary biological activity screening of this compound, providing detailed experimental protocols and frameworks for data interpretation. The proposed screening cascade is designed to efficiently assess its cytotoxic, antiviral, and antimicrobial potential.
Proposed Screening Cascade
A tiered approach is recommended to systematically evaluate the biological profile of this compound. The initial phase focuses on determining the compound's intrinsic cytotoxicity, which is crucial for interpreting any subsequent activity and for assessing its therapeutic window. Based on these findings, further screens for specific antiviral and antimicrobial activities can be conducted.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]
- 4. Discovery and structure activity relationship of glyoxamide derivatives as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of N'-(2-chlorophenyl)-N-methyloxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility of N'-(2-chlorophenyl)-N-methyloxamide and detailed experimental protocols for its empirical determination. Due to the limited availability of specific experimental solubility data for this compound in public literature, this guide leverages theoretical principles and data from structurally analogous compounds to predict its solubility profile. Furthermore, it offers robust, step-by-step methodologies for researchers to ascertain the precise solubility of this compound in a variety of common laboratory solvents, a critical parameter in drug development and chemical research.
Introduction
This compound is an organic compound whose utility in pharmaceutical and chemical research necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone for formulation development, bioavailability, and the design of synthetic and analytical procedures. This document serves as a foundational resource, addressing the current information gap by providing a predictive solubility assessment and actionable experimental protocols.
Predicted Solubility Profile of this compound
Molecular Structure Analysis:
This compound possesses both polar and non-polar characteristics. The presence of the chlorophenyl group imparts a degree of lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the oxamide moiety, with its two amide groups, is capable of acting as both a hydrogen bond donor and acceptor, indicating potential solubility in polar protic and aprotic solvents. The methyl group is electronically neutral and contributes minimally to polarity.
Based on these structural features, a qualitative prediction of solubility is presented in Table 1.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide groups can hydrogen bond with protic solvents. However, the non-polar chlorophenyl ring will limit extensive solubility, especially in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds and have dipole-dipole interactions with the polar amide groups, while also accommodating the non-polar part of the molecule. |
| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule due to the amide groups is likely to make it poorly soluble in highly non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The presence of the chlorophenyl group suggests favorable interactions with chlorinated solvents. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following experimental protocols are recommended.
General Qualitative Solubility Assessment
This method provides a rapid initial screening of solubility in various solvents.
Methodology:
-
Preparation: Add approximately 1-2 mg of this compound to a small test tube.
-
Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.
-
Agitation: Vigorously shake or vortex the test tube for 1-2 minutes.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Incremental Addition: If the compound is insoluble, add another 0.5 mL of the solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 3 mL.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific experimental data for the solubility of this compound remains to be published, this guide provides a robust framework for researchers. The predictive analysis based on its chemical structure offers a valuable starting point for solvent selection. The detailed experimental protocols for both qualitative and quantitative solubility determination empower scientists to generate the precise data necessary for their research and development endeavors. The successful application of these methods will contribute to a more comprehensive understanding of this compound's properties and facilitate its use in various scientific applications.
Spectroscopic Analysis of N'-(2-chlorophenyl)-N-methyloxamide: A Technical Overview
Introduction
The structural characterization of novel organic compounds is a cornerstone of modern drug discovery and development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide invaluable insights into the molecular architecture of synthesized compounds. This technical guide provides an in-depth overview of the spectral analysis of N'-(2-chlorophenyl)-N-methyloxamide, using 2-(2-chlorophenyl)acetamide as a stand-in for data presentation and interpretation. The methodologies and workflows described herein are broadly applicable to the characterization of small organic molecules.
Spectral Data Presentation
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and Mass Spectrometric analysis of 2-(2-chlorophenyl)acetamide.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42 - 7.25 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| 5.60 (broad) | Singlet | 2H | Amide protons (-NH₂) |
| 3.68 | Singlet | 2H | Methylene protons (-CH₂-) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 173.5 | Carbonyl carbon (C=O) |
| 134.8 | Quaternary aromatic carbon (C-Cl) |
| 131.0 | Aromatic CH |
| 129.6 | Aromatic CH |
| 128.9 | Quaternary aromatic carbon |
| 127.4 | Aromatic CH |
| 127.2 | Aromatic CH |
| 43.5 | Methylene carbon (-CH₂) |
Solvent: CDCl₃, Broadband proton decoupled
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 169 | 35 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |
| 171 | 12 | [M+2]⁺ (³⁷Cl isotope) |
| 125 | 100 | [M - C(=O)NH₂]⁺ |
| 89 | 40 | [C₇H₅]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation
Approximately 5-10 mg of the purified solid sample (e.g., 2-(2-chlorophenyl)acetamide) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The sample is thoroughly mixed until a clear, homogeneous solution is obtained.
3.1.2. ¹H NMR Spectroscopy
A proton NMR spectrum is acquired on a 400 MHz spectrometer. The acquisition parameters typically include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are co-added to improve the signal-to-noise ratio. The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
3.1.3. ¹³C NMR Spectroscopy
A carbon-13 NMR spectrum is recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C nuclei. The spectrum is acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) are accumulated to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
3.2.1. Sample Introduction and Ionization
The sample is introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC-MS). For Electron Ionization (EI), the sample in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.
3.2.2. Mass Analysis and Detection
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectral analysis of a synthesized organic compound.
This workflow begins with the synthesis and purification of the target compound. The purified sample is then subjected to NMR spectroscopy and mass spectrometry to acquire the raw spectral data. The subsequent interpretation of the NMR spectra provides information about the chemical environment, number, and connectivity of protons and carbons. The mass spectrum reveals the molecular weight and the fragmentation pattern, which offers clues about the compound's structure. By combining the information from both techniques, the definitive structure of the molecule can be elucidated.
N'-(2-chlorophenyl)-N-methyloxamide: A Novel Scaffold for Drug Discovery and Development
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the novel compound N'-(2-chlorophenyl)-N-methyloxamide. Due to the absence of existing literature on this specific molecule, this whitepaper presents a forward-looking analysis based on established principles of medicinal chemistry and the known properties of its constituent chemical moieties. We propose potential synthetic routes, predict biological activities, and outline detailed experimental protocols to facilitate future research and development. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising new chemical entity.
Introduction: The Rationale for this compound
The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery. The unique combination of a 2-chlorophenyl group, an N-methyl group, and an oxamide core in this compound suggests the potential for diverse pharmacological activities. The oxamide functional group is a versatile scaffold known to exhibit a range of biological effects, including but not limited to, lipoxygenase inhibition and cytotoxicity against various cancer cell lines.[1] The presence of a 2-chlorophenyl moiety is a common feature in many commercially available drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.[2][3] Furthermore, N-methylation is a widely employed strategy in medicinal chemistry to enhance potency, improve metabolic stability, and increase cell membrane permeability.[4][5][6] This whitepaper will explore the synergistic potential of these three components.
Proposed Synthesis
The synthesis of this compound can be approached through several established methods for amide bond formation. A plausible and efficient route is outlined below, based on the reaction of amines with oxalyl chloride.[1]
2.1. Proposed Synthetic Protocol
A two-step synthetic protocol is proposed:
-
Synthesis of N-methyloxanilic acid chloride: N-methylaniline is reacted with an excess of oxalyl chloride in an inert solvent such as dichloromethane (DCM) at 0°C. The reaction mixture is stirred for 2-4 hours, and the excess oxalyl chloride and solvent are removed under reduced pressure to yield N-methyloxanilic acid chloride.
-
Amide bond formation: The resulting N-methyloxanilic acid chloride is then dissolved in fresh DCM and added dropwise to a solution of 2-chloroaniline and a non-nucleophilic base, such as triethylamine (TEA), in DCM at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Diagram of Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Predicted Biological Activities and Potential Signaling Pathways
Based on the activities of structurally related compounds, we predict that this compound could exhibit a range of biological effects.
3.1. Predicted Activities:
-
Anti-inflammatory Activity: The oxamide core is present in compounds that inhibit lipoxygenase, a key enzyme in the inflammatory cascade.[1] The 2-chlorophenyl group is also found in several anti-inflammatory drugs.
-
Anticancer Activity: Oxamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism may involve the induction of apoptosis and cell cycle arrest.[7]
-
Enzyme Inhibition: The rigid nature of the oxamide linker and the potential for hydrogen bonding suggest that this molecule could be a potent inhibitor of various enzymes, such as kinases or proteases.
3.2. Potential Signaling Pathway Involvement
Given the predicted anti-inflammatory and anticancer activities, this compound could potentially modulate key signaling pathways involved in these processes.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical signaling pathway for the anticancer activity of the title compound.
Proposed Experimental Protocols
To validate the predicted biological activities, a series of in vitro and in cell-based assays are recommended.
4.1. In Vitro Enzyme Inhibition Assay (e.g., Lipoxygenase)
-
Objective: To determine the inhibitory potential of this compound against a specific enzyme target.
-
Methodology:
-
Recombinant human lipoxygenase is pre-incubated with varying concentrations of the test compound or vehicle control in a suitable assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., arachidonic acid).
-
The formation of the product is monitored spectrophotometrically at a specific wavelength.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
4.2. Cell Viability and Cytotoxicity Assay
-
Objective: To assess the effect of the compound on the viability of cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29, HeLa) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cell viability is assessed using a standard MTT or MTS assay. The absorbance is measured using a microplate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.
-
4.3. Apoptosis and Cell Cycle Analysis
-
Objective: To investigate the mechanism of cell death induced by the compound.
-
Methodology:
-
Cells are treated with the compound at its GI50 concentration for various time points.
-
For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
-
For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Experimental Workflow Diagram
Caption: A generalized workflow for the initial biological evaluation of the compound.
Data Presentation: Hypothetical Data Summary
To guide future research, the following table presents a hypothetical summary of potential quantitative data for this compound. It is crucial to note that these values are purely illustrative and require experimental validation.
| Assay | Target/Cell Line | Predicted Activity (IC50/GI50 in µM) |
| Lipoxygenase Inhibition | Human 5-LOX | 5 - 20 |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 - 50 |
| Cytotoxicity | A549 (Lung Cancer) | 15 - 60 |
| Cytotoxicity | HT-29 (Colon Cancer) | 20 - 75 |
| Cytotoxicity | HeLa (Cervical Cancer) | 12 - 55 |
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential for drug discovery. The structural features of this molecule suggest plausible anti-inflammatory and anticancer activities. This whitepaper provides a foundational framework for initiating research on this compound, including a proposed synthetic route and a panel of essential in vitro and cell-based assays. Future research should focus on the successful synthesis and characterization of the molecule, followed by a comprehensive biological evaluation to validate the hypotheses presented herein. Subsequent studies could involve medicinal chemistry efforts to optimize the lead compound and in vivo studies to assess its efficacy and safety in animal models. The exploration of this compound and its analogs could lead to the development of a new class of therapeutic agents.
References
- 1. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Category:2-Chlorophenyl compounds - Wikipedia [en.wikipedia.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]
Methodological & Application
Application Notes and Protocol for the Synthesis of N'-(2-chlorophenyl)-N-methyloxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N'-(2-chlorophenyl)-N-methyloxamide derivatives. These compounds belong to the class of N-aryl and N-alkyl oxamides, which are recognized for their diverse biological activities and potential applications in drug discovery. This protocol outlines a reliable synthetic route, methods for purification, and characterization of the target compounds. The presented data and methodologies are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
N-substituted oxamides are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their wide range of biological activities. Various derivatives have been reported to exhibit properties such as anticonvulsant, antibacterial, antifungal, and antitubercular activities.[1][2][3] The structural motif of an oxamide provides a rigid backbone that can be appropriately functionalized to interact with various biological targets. The synthesis of this compound, an example of an unsymmetrically substituted oxamide, is of interest for exploring the structure-activity relationships within this compound class. This protocol details a two-step synthetic procedure for the preparation of this target molecule.
Data Presentation
A summary of the expected quantitative data for the synthesis of this compound is presented in Table 1. This data is representative of typical yields and analytical results for this type of synthesis.
Table 1: Summary of Quantitative Data
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 1 | Ethyl N-methyloxamate | C5H9NO3 | 131.13 | 75-85 | N/A (Liquid) | 1.35 (t, 3H), 3.05 (d, 3H), 4.30 (q, 2H), 7.50 (br s, 1H) |
| 2 | This compound | C9H9ClN2O2 | 212.63 | 60-70 | 115-118 | 3.08 (s, 3H), 7.10-7.45 (m, 4H), 8.35 (s, 1H), 9.80 (s, 1H) |
Experimental Protocols
This protocol describes a two-step synthesis for this compound. The first step involves the synthesis of the intermediate, ethyl N-methyloxamate, from diethyl oxalate and methylamine. The second step is the amidation of this intermediate with 2-chloroaniline to yield the final product.
Step 1: Synthesis of Ethyl N-methyloxamate
Materials:
-
Diethyl oxalate
-
Methylamine (40% solution in water)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl oxalate (1 equivalent) in ethanol (100 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 40% aqueous solution of methylamine (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain ethyl N-methyloxamate as a liquid. The product can be used in the next step without further purification if it is of sufficient purity.
Step 2: Synthesis of this compound
Materials:
-
Ethyl N-methyloxamate (from Step 1)
-
2-Chloroaniline
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a Dean-Stark trap
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a Dean-Stark trap, combine ethyl N-methyloxamate (1 equivalent) and 2-chloroaniline (1.1 equivalents) in toluene (50 mL).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, collecting the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the toluene solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound as a solid.
-
Dry the purified product under vacuum.
-
Characterize the final product by melting point determination and spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.
Caption: Synthetic scheme for this compound.
Potential Biological Signaling Pathway Interaction
N-aryl and N-alkyl amide derivatives often exert their biological effects by interacting with specific enzymes or receptors within a signaling pathway. For instance, some bioactive amides act as enzyme inhibitors. The following diagram illustrates a general concept of how such a compound might interrupt a signaling cascade.
Caption: Inhibition of a signaling pathway by a bioactive amide.
References
Application Notes and Protocols for N'-(2-chlorophenyl)-N-methyloxamide and Related Compounds in Anticonvulsant Research
Abstract:
These application notes provide a comprehensive overview of the utilization of N'-(2-chlorophenyl)-N-methyloxamide and structurally related compounds in the field of anticonvulsant research. While specific data for this compound is not extensively available in public literature, this document extrapolates from research on analogous compounds containing the key pharmacophoric elements: a chlorophenyl group and an amide or dione structure. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel antiepileptic drugs (AEDs). Detailed experimental protocols for common in vivo screening models, quantitative data from relevant studies, and visualizations of experimental workflows and potential signaling pathways are provided.
Introduction
Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to currently available treatments. This underscores the urgent need for the development of novel AEDs with improved efficacy and safety profiles. The N-aryl-oxamide and related acetamide scaffolds have emerged as promising starting points for the design of new anticonvulsant agents. The presence of a chlorophenyl moiety, in particular, has been a feature in several series of compounds with demonstrated anticonvulsant activity. This document outlines the application of this compound and its analogs in anticonvulsant screening and characterization.
Rationale for Anticonvulsant Screening
Compounds containing a chlorophenylacetamide or related chemical structures have shown activity in preclinical models of epilepsy. The rationale for screening these compounds is based on the established anticonvulsant properties of structurally similar molecules. The primary goal is to identify lead compounds with potent anticonvulsant activity and a favorable safety profile (i.e., a high therapeutic index).
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the anticonvulsant activity and neurotoxicity of structurally related compounds from published studies. This data provides a benchmark for the potential efficacy of this chemical class.
| Compound | Test Animal | Administration Route | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) (TD₅₀/MES ED₅₀) | Reference |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6 ) | Mouse | i.p. | 68.30 | Not Determined | 28.20 (32 mA) | > 300 | > 4.39 | [1] |
| Valproic Acid (Reference Drug) | Mouse | i.p. | 252.74 | - | 130.64 (32 mA) | - | - | [1] |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12 ) | Mouse | i.p. | > 300 | Not Active | Not Active | Not Determined | - | [2] |
| N-(3-chlorophenyl)-2-morpholino-acetamide (13 ) | Mouse | i.p. | > 300 | Not Active | Not Active | Not Determined | - | [2] |
PI (Protective Index) is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀) and is a measure of the drug's safety margin.
Experimental Protocols
The following are detailed protocols for the most common preliminary in vivo screening methods for anticonvulsant drug candidates.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used animal model for generalized tonic-clonic seizures.
-
Animals: Male Swiss mice (20-25 g) or Wistar rats (100-150 g).
-
Apparatus: A convulsiometer with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30-60 minutes for i.p., 60-120 minutes for p.o.), place the corneal electrodes on the animal's eyes, moistened with saline.
-
Deliver a high-frequency electrical stimulus (e.g., 50-60 Hz, 50-150 mA for 0.2 seconds).
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is a model for myoclonic and absence seizures.
-
Animals: Male Swiss mice (18-25 g).
-
Procedure:
-
Administer the test compound or vehicle control.
-
After the appropriate absorption time, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures during the observation period is considered protection.
-
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.
6 Hz Seizure Test
The 6 Hz test is a model for psychomotor seizures that are resistant to some standard AEDs.
-
Animals: Male Swiss mice (18-26 g).
-
Procedure:
-
Administer the test compound or vehicle control.
-
After the appropriate absorption time, deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) through corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).
-
Observe the animals for seizure activity, characterized by a "stunned" posture with rearing and forelimb clonus.
-
Protection is defined as the absence of this seizure behavior.
-
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals.
Rotarod Neurotoxicity Assay
This test assesses motor impairment and is used to determine the neurotoxic side effects of a compound.
-
Animals: Male Swiss mice (20-30 g).
-
Apparatus: A rotating rod (rotarod) with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 6-10 rpm).
-
Procedure:
-
Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes) for 2-3 consecutive trials.
-
Administer the test compound or vehicle control.
-
At various time points after administration, place the mice on the rotarod and record the time they are able to maintain their balance.
-
Inability to remain on the rod for a predetermined time (e.g., 1 minute) is considered a sign of neurotoxicity.
-
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.
Visualizations
The following diagrams illustrate the general workflow for anticonvulsant screening and a potential signaling pathway that may be modulated by this class of compounds.
Caption: General workflow for the in vivo screening of novel anticonvulsant compounds.
Caption: Putative mechanisms of action for anticonvulsant compounds.
Discussion and Future Directions
The data on compounds structurally related to this compound suggest that this chemical class is a promising area for anticonvulsant research. The presence of the 2-chlorophenyl group in active compounds indicates its potential importance as a pharmacophore.
Future research should focus on:
-
Synthesis and Screening: The synthesis and systematic screening of a library of this compound analogs to establish a clear structure-activity relationship (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of the most potent compounds. This could involve electrophysiological studies on ion channels (e.g., voltage-gated sodium and calcium channels) and binding assays for neurotransmitter receptors (e.g., GABA-A and glutamate receptors).[3]
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
Chronic Seizure Models: Testing the efficacy of promising candidates in chronic models of epilepsy, such as kindling models, which are more translationally relevant.
Conclusion
While direct experimental data on this compound is sparse, the broader family of chlorophenyl amides and related structures represents a viable starting point for the development of novel anticonvulsant therapies. The protocols and data presented herein provide a framework for the initial preclinical evaluation of such compounds. Further investigation is warranted to fully characterize the potential of this chemical series in the treatment of epilepsy.
References
- 1. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epilepsysociety.org.uk [epilepsysociety.org.uk]
Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Method for N'-(2-chlorophenyl)-N-methyloxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed methodology for the quantitative analysis of N'-(2-chlorophenyl)-N-methyloxamide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Principle
The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an aqueous buffer and an organic solvent, allows for the elution of this compound. The analyte is quantified by monitoring its absorbance at a specific UV wavelength.
Materials and Methods
-
HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Orthophosphoric acid (Analytical grade).
-
Water (HPLC grade).
A summary of the HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ buffer (pH 3.0, adjusted with H₃PO₄) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Experimental Protocols
-
Buffer Preparation (0.05M KH₂PO₄): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the filtered buffer and acetonitrile in a ratio of 40:60 (v/v). Degas the mobile phase by sonication for 15 minutes before use.
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in 50 mL of methanol and sonicate for 10 minutes.
-
Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.
For bulk drug analysis, accurately weigh a quantity of the sample equivalent to 10 mg of this compound and follow the procedure for the preparation of the standard stock solution. Further dilute with the mobile phase to obtain a final concentration within the calibration range.
Before starting the analysis, perform a system suitability test by injecting the standard solution (e.g., 10 µg/mL) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines. The key validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD) | Intraday and Interday precision ≤ 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Robustness | % RSD ≤ 2% for variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C) |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical flow of the HPLC method validation process.
LC-MS/MS analytical method for N'-(2-chlorophenyl)-N-methyloxamide quantification
An LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method provides a robust and sensitive platform for the quantification of N'-(2-chlorophenyl)-N-methyloxamide in biological matrices. This technique is essential for pharmacokinetic studies, drug metabolism research, and other applications in drug development where accurate measurement of compound levels is critical. The high selectivity of tandem mass spectrometry, combined with the separation power of liquid chromatography, allows for precise quantification even in complex sample matrices like plasma or urine.
This application note details a complete protocol for the analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it outlines the validation parameters necessary to ensure the method is accurate, precise, and reliable for its intended purpose.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (all LC-MS grade).
-
Additives: Formic acid (FA) (LC-MS grade).
-
Biological Matrix: Human plasma (or other relevant biological matrix).
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples prior to LC-MS/MS analysis.
-
Thaw Samples: Allow frozen plasma samples and standards to thaw completely at room temperature.
-
Spike Internal Standard: To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the internal standard working solution.
-
Vortex: Gently vortex the samples for 10 seconds.
-
Precipitation: Add 400 µL of cold acetonitrile to each sample.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a portion of the supernatant (typically 2-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
The following conditions are a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
Mass spectrometry parameters should be optimized by infusing a standard solution of this compound and the internal standard. The following are proposed starting parameters.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ions | * This compound: Hypothetical m/z 213.0 > 140.0 (This assumes a molecular weight around 212.6 g/mol , with the precursor being the [M+H]+ ion. The product ion corresponds to a logical fragmentation, such as the loss of the methyloxamide group). |
| * Internal Standard (IS): To be determined based on the specific IS used. | |
| Collision Energy (CE) | To be optimized for each transition (typically 15-35 eV). |
| Declustering Potential (DP) | To be optimized (typically 50-100 V). |
| Ion Source Temperature | 500°C |
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| Low (3 ng/mL) | < 10% | ± 15% | < 10% | ± 15% |
| Mid (100 ng/mL) | < 10% | ± 15% | < 10% | ± 15% |
| High (800 ng/mL) | < 10% | ± 15% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low (3 ng/mL) | 85 - 115% | 85 - 115% |
| High (800 ng/mL) | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Logical flow of method validation experiments.
Caption: Hypothetical metabolic pathway of the analyte.
Application Notes & Protocols: N'-(2-chlorophenyl)-N-methyloxamide as a Potential Ion Channel Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-chlorophenyl)-N-methyloxamide is a novel synthetic compound with structural features that suggest potential interaction with biological macromolecules. While its specific biological targets are currently uncharacterized, its chemical structure warrants investigation into its activity as a modulator of ion channels. Ion channels are critical regulators of cellular physiology, and identifying new chemical probes is essential for advancing our understanding of their function and for the development of novel therapeutics.
These application notes provide a comprehensive framework for the initial characterization of this compound as a putative ion channel probe. The following sections detail a systematic approach to screen for its activity, characterize its mechanism of action, and establish its selectivity profile. The protocols are designed to be adaptable for researchers in academic and industrial settings.
Chemical Information
| Compound Name | This compound |
| Structure | ``` |
| [Image of the chemical structure of this compound] |
Caption: Workflow for the characterization of a novel ion channel probe.
Diagram 2: Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway that could be modulated by this compound if it is found to potentiate GABA-A receptor activity.
Caption: Hypothetical potentiation of GABA-A receptor signaling.
The application notes and protocols outlined above provide a robust framework for the initial characterization of this compound as a potential chemical probe for ion channels. By following this systematic approach, researchers can effectively identify its primary molecular targets, elucidate its mechanism of action, and determine its selectivity profile. This foundational knowledge is crucial for its potential development as a research tool or a therapeutic lead. Further studies would be necessary to validate these findings in more complex biological systems.
Application Notes and Protocols for Radiolabeling N'-(2-chlorophenyl)-N-methyloxamide for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-chlorophenyl)-N-methyloxamide is an oxamide derivative with potential applications in molecular imaging. This document provides detailed, albeit hypothetical, protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]) for use in Positron Emission Tomography (PET) imaging studies. Given the absence of specific literature for this compound, the following protocols are based on established radiolabeling methodologies for structurally related molecules, particularly N-phenyl amides and oxamides. These notes are intended to serve as a foundational guide for researchers developing novel radiotracers.
Potential Application in Oncology
While the specific biological target of this compound is not yet fully elucidated, related oxamide derivatives have demonstrated potential as anticancer agents.[1] These compounds may exert their effects by modulating signaling pathways critical for cancer cell proliferation and survival. A plausible, hypothetical mechanism of action could involve the inhibition of a key kinase in a cancer-related signaling cascade. For the purpose of these application notes, we will consider the hypothetical target to be a receptor tyrosine kinase (RTK) involved in a pro-oncogenic pathway.
Radiolabeling Strategies
Two primary strategies are proposed for the radiolabeling of this compound:
-
[¹¹C]Methylation: Introduction of a Carbon-11 labeled methyl group ([¹¹C]CH₃) onto a suitable precursor molecule. Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for imaging studies that require rapid kinetics and the possibility of repeat scans on the same day.[2][3]
-
[¹⁸F]Fluorination: Introduction of a Fluorine-18 label, which offers a longer half-life of 109.8 minutes, allowing for more complex and longer duration imaging studies as well as centralized production and distribution of the radiotracer.[4][5]
Section 1: Carbon-11 Radiolabeling Protocol
Principle
The proposed method for [¹¹C]-labeling involves the N-methylation of a des-methyl precursor, N'-(2-chlorophenyl)oxamide, using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This is a common and robust method for incorporating Carbon-11 into molecules containing amine functionalities.[2]
Precursor Synthesis
The synthesis of the des-methyl precursor, N'-(2-chlorophenyl)oxamide, is a prerequisite for the radiolabeling procedure. A potential synthetic route is outlined below:
References
- 1. Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
Application Notes and Protocols: N'-(2-chlorophenyl)-N-methyloxamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols for N'-(2-chlorophenyl)-N-methyloxamide, a novel scaffold for medicinal chemistry library synthesis.
Application Notes
Introduction to the Oxamide Scaffold
The oxamide core is a privileged scaffold in medicinal chemistry, recognized for its ability to form stable, predictable hydrogen bonding interactions with biological targets. Its derivatives have been explored as inhibitors of various enzymes, including lipoxygenase, α-glucosidase, and inosine monophosphate dehydrogenase (IMPDH), highlighting their potential in developing therapeutics for inflammatory diseases, diabetes, and viral infections.[1][2][3] The rigid and planar nature of the oxamide linker allows for precise positioning of substituent groups, making it an excellent building block for creating focused chemical libraries.
Potential Therapeutic Applications of this compound Derivatives
The incorporation of a 2-chlorophenyl group into the oxamide scaffold introduces a lipophilic and electronically distinct moiety that can engage in various non-covalent interactions with protein targets, including halogen bonding and pi-stacking.[4] The N-methyl group can enhance metabolic stability and improve pharmacokinetic properties.[5] Given the known biological activities of related compounds, libraries based on the this compound core could be screened for activity against a range of biological targets.
Table 1: Potential Biological Targets and Therapeutic Areas
| Biological Target | Therapeutic Area | Rationale |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Antiviral, Immunosuppression | Oxamide derivatives are known IMPDH inhibitors.[1] |
| Lipoxygenase (LOX) | Anti-inflammatory | Substituted oxamides have shown potent LOX inhibition.[2] |
| α-Glucosidase | Antidiabetic | Aryl-substituted oxamides have demonstrated α-glucosidase inhibitory activity.[3] |
| Topoisomerase II | Anticancer | The 2-chlorophenyl moiety is present in some topoisomerase II inhibitors.[6] |
Strategy for Library Synthesis
This compound serves as a versatile starting point for the generation of a chemical library through parallel synthesis. The remaining reactive amine or carboxylic acid functionality on a precursor can be readily diversified with a wide range of building blocks to explore the structure-activity relationship (SAR) around the core scaffold.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for the target compound involves a two-step process starting from readily available commercial reagents. This method allows for the sequential introduction of the two different amine substituents onto the oxalyl core.
Step 1: Synthesis of Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate
-
Reagents: 2-chloroaniline, Ethyl oxalyl chloride, Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
-
Procedure:
-
Dissolve 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate.
-
Step 2: Synthesis of this compound
-
Reagents: Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate, Methylamine (solution in THF or water)
-
Solvent: Tetrahydrofuran (THF) or Methanol
-
Procedure:
-
Dissolve ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate (1.0 eq) in THF or methanol.
-
Add an excess of methylamine solution (e.g., 40% in water or 2M in THF, 3-5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the resulting solid with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Table 2: Summary of Reaction Parameters
| Step | Reactants | Stoichiometry | Solvent | Temperature | Time | Purification |
| 1 | 2-chloroaniline, Ethyl oxalyl chloride, TEA | 1.0 : 1.1 : 1.2 | DCM | 0 °C to RT | 12-16 h | Column Chromatography |
| 2 | Ethyl 2-((2-chlorophenyl)amino)-2-oxoacetate, Methylamine | 1.0 : 3-5 | THF/Methanol | Room Temp. | 24-48 h | Precipitation/Filtration |
Visualizations
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of a kinase cascade by an oxamide derivative.
References
- 1. EP1127883A2 - Oxamides as IMPDH inhibitors - Google Patents [patents.google.com]
- 2. Synthesis, lipoxygenase inhibition activity and molecular docking of oxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assay of N'-(2-chlorophenyl)-N-methyloxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2-chlorophenyl)-N-methyloxamide is a small molecule with potential pharmacological activity. Its structural similarity to known central nervous system (CNS) active compounds suggests it may interact with specific neurotransmitter receptors. Based on structure-activity relationship analysis of similar compounds, the dopamine D4 receptor is a hypothesized target for this molecule. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the brain and is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[1][2][3]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor. Additionally, it outlines the associated signaling pathway and presents representative data for known dopamine D4 receptor ligands.
Data Presentation: Representative Dopamine D4 Receptor Ligand Affinities
The following table summarizes the binding affinities of several known ligands for the human dopamine D4 receptor, which can be used as a reference for interpreting the results obtained for this compound.
| Compound | Radioligand | Ki (nM) | Receptor Source | Reference |
| L-745,870 | [3H]-Spiperone | 0.43 | Cloned human D4 | [1] |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | Not Specified | 0.057 (IC50) | Cloned human D4 | Not Specified |
| Clozapine | [3H]-Spiperone | 10 - 40 | Cloned human D4 | Not Specified |
| Haloperidol | [3H]-Spiperone | 5 | Cloned human D4 | Not Specified |
| Spiperone | [3H]-Spiperone | 0.5 | Cloned human D4 | Not Specified |
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay using a radiolabeled antagonist to determine the binding affinity of a test compound, such as this compound, to the human dopamine D4 receptor.
1. Materials and Reagents
-
Membrane Preparation: HEK293 cells stably or transiently expressing the human dopamine D4 receptor.
-
Radioligand: [3H]-N-methylspiperone (PerkinElmer) or a similar high-affinity D4 antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or another suitable D4 antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment:
-
96-well microplates.
-
Cell harvester with GF/B or GF/C filter mats.
-
Liquid scintillation counter.
-
Centrifuge for membrane preparation.
-
Homogenizer (e.g., Dounce or Polytron).
-
2. Membrane Preparation
-
Culture HEK293 cells expressing the human dopamine D4 receptor to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C until use.
3. Binding Assay Procedure
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 0.1 nM to 10 µM.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Haloperidol), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of the this compound dilution, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
The final concentration of the radioligand should be approximately its Kd value. The amount of membrane protein per well should be optimized to ensure a sufficient signal-to-noise ratio (typically 10-50 µg).
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[4]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat (e.g., GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR.[3] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for Receptor Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Experimental workflow for the receptor binding assay.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N'-(2-chlorophenyl)-N-methyloxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N'-(2-chlorophenyl)-N-methyloxamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step process. First, N-methyl-2-chloroaniline can be acylated with a suitable oxalyl derivative, such as ethyl oxalyl chloride, in the presence of a base. The resulting ethyl N-(2-chlorophenyl)-N-methyloxamate is then amidated with ammonia or an ammonia equivalent to yield the final product.
Q2: I am not getting any product. What are the most critical parameters to check?
The most critical parameters to verify are the quality and dryness of your reagents and solvent. Acyl chlorides, like ethyl oxalyl chloride, are highly sensitive to moisture and can be hydrolyzed, which would prevent the reaction from proceeding.[1] Ensure your N-methyl-2-chloroaniline is pure and your solvent is anhydrous. Also, confirm that the base has been effectively added to scavenge the HCl generated during the reaction.
Q3: What are common side products in this synthesis?
Common side products can include:
-
Symmetrical urea of N-methyl-2-chloroaniline: This can form if phosgene impurities are present in the oxalyl chloride.
-
Hydrolysis products: If water is present, ethyl oxalyl chloride can hydrolyze back to oxalic acid monoethyl ester.[1]
-
Double acylation products: Although less common with the sterically hindered N-methyl-2-chloroaniline, it's a possibility if reaction conditions are too harsh.
Q4: How can I best monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can spot the starting material (N-methyl-2-chloroaniline) and the reaction mixture side-by-side on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent: Ethyl oxalyl chloride is moisture-sensitive.[1] 2. Inactive starting material: The N-methyl-2-chloroaniline may be of poor quality. 3. Inefficient base: The base may not be strong enough or may not have been added in sufficient quantity to neutralize the generated HCl.[2] 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled reagents. 2. Check the purity of N-methyl-2-chloroaniline by NMR or GC-MS. 3. Use a non-nucleophilic base like triethylamine or pyridine in at least stoichiometric amounts.[][4] 4. Consider gently heating the reaction mixture, for example, to 40-50 °C, while monitoring by TLC. |
| Multiple Products Observed on TLC | 1. Side reactions: Formation of ureas or other byproducts. 2. Degradation of starting material or product: The reaction conditions may be too harsh. | 1. Use high-purity ethyl oxalyl chloride. Consider running the reaction at a lower temperature to improve selectivity. 2. Avoid excessive heating and prolonged reaction times. |
| Difficulty in Product Purification | 1. Product is an oil: The product may not crystallize easily. 2. Impurities co-elute with the product: The polarity of the impurities may be very similar to the product. | 1. Attempt to precipitate the product from a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. If it remains an oil, purification by column chromatography is recommended. 2. For column chromatography, try different solvent systems. A gradient elution may be necessary to achieve good separation. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a representative procedure based on standard acylation methods.[][4] Optimization may be required.
Step 1: Synthesis of Ethyl N-(2-chlorophenyl)-N-methyloxamate
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-2-chloroaniline (1 equivalent) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl N-(2-chlorophenyl)-N-methyloxamate. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl N-(2-chlorophenyl)-N-methyloxamate from Step 1 in methanol.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol (e.g., 7N solution) in excess.
-
Seal the reaction vessel and stir at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Data on Analogous Acylation Reactions
The following table summarizes the effect of different reaction parameters on the yield of amide synthesis from acyl chlorides, providing a basis for optimization.
| Parameter | Condition A | Condition B | Condition C | Outcome & Remarks | Reference |
| Base | Triethylamine | Aqueous NaOH | Anhydrous K₃PO₄ | Using an anhydrous inorganic base like K₃PO₄ can sometimes lead to higher yields and fewer side reactions compared to organic bases or aqueous inorganic bases, as it minimizes hydrolysis of the acyl chloride. | [1] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile (MeCN) | THF often gives the best results in similar couplings. MeCN and DMF can sometimes lead to side reactions with the acyl chloride. | [1] |
| Temperature | 0 °C to Room Temp | Room Temperature | Reflux | Reactions are typically started at 0 °C to control the initial exothermic reaction and then warmed to room temperature. Heating may be required for less reactive anilines but can also increase side product formation. | [2][4] |
Visualizations
References
Troubleshooting side reactions in N'-(2-chlorophenyl)-N-methyloxamide synthesis
Technical Support Center: Synthesis of N'-(2-chlorophenyl)-N-methyloxamide
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible route involves the reaction of N-methyl-2-chloroaniline with a derivative of oxalic acid, such as oxalyl chloride or a mono-ester mono-acid chloride of oxalate. The reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to scavenge the HCl byproduct.[1][2][3][4]
Q2: My reaction yield is significantly lower than expected. What are the general causes?
Low yields in organic synthesis can stem from several factors.[5][6] These include:
-
Impure starting materials: Residual impurities in N-methyl-2-chloroaniline or the acylating agent can interfere with the reaction.
-
Presence of moisture: Acyl chlorides like oxalyl chloride are highly sensitive to moisture and can hydrolyze, reducing the amount available for the main reaction.[1]
-
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Suboptimal reaction temperature: The reaction may require specific temperature control to minimize side reactions and maximize product formation.
-
Inefficient purification: Product may be lost during workup and purification steps like extraction or chromatography.[7]
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
Multiple spots on a TLC plate suggest the presence of impurities or side products. For this specific synthesis, potential side products could include:
-
Unreacted starting materials: N-methyl-2-chloroaniline.
-
Diacylation product: Formation of a tertiary amide where the N-methyl group is replaced by another oxalyl group (less likely under controlled conditions).
-
Hydrolysis products: Oxalic acid or its monoamide derivative if water was present in the reaction.[1]
-
Side products from the acylating agent: Self-condensation or degradation products.
Troubleshooting Guide: Side Reactions and Solutions
The following table summarizes potential side reactions and provides troubleshooting strategies.
| Observed Issue | Potential Cause | Proposed Solution | Expected Purity (Hypothetical) | Expected Yield (Hypothetical) |
| Low Yield, Presence of a Water-Soluble Impurity | Hydrolysis of the acylating agent (e.g., oxalyl chloride) due to moisture in the solvent or on glassware.[1] | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | >98% | 85-95% |
| TLC shows unreacted N-methyl-2-chloroaniline | Insufficient acylating agent or incomplete reaction. | Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Increase reaction time or gently warm the reaction mixture if the reaction is slow at room temperature. | >98% | 90-98% |
| Isolation of a higher molecular weight byproduct | Potential diacylation of the amine nitrogen. This is more likely if a strong, non-hindered base is used with a large excess of a highly reactive acylating agent. | Add the acylating agent slowly to the solution of the amine. Use a hindered or non-nucleophilic base like triethylamine or pyridine.[2][3] Avoid a large excess of the acylating agent. | >95% | 80-90% |
| Complex mixture of products observed | Degradation of starting materials or product, possibly due to excessive heat or reaction with a reactive solvent. | Maintain a controlled temperature (e.g., 0 °C to room temperature). Choose an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. | >95% | 75-85% |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Materials:
-
N-methyl-2-chloroaniline
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methyl-2-chloroaniline (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
In the dropping funnel, prepare a solution of oxalyl chloride (0.55 eq for the diamide, or a mono-ester mono-chloride for the mono-amide) in anhydrous DCM.
-
Add the oxalyl chloride solution dropwise to the stirred amine solution at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Main Reaction vs. Side Reaction
Caption: Desired reaction pathway versus a common hydrolysis side reaction.
References
- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amide Synthesis [fishersci.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Optimization of reaction conditions for N'-(2-chlorophenyl)-N-methyloxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N'-(2-chlorophenyl)-N-methyloxamide.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the most common synthetic route for this compound? | A prevalent method involves the sequential reaction of a primary amine (N-methylamine) with oxalyl chloride to form an intermediate N-alkyloxamoyl chloride, which is then reacted with a substituted aniline (2-chloroaniline) to yield the final product. |
| What are the critical parameters to control during the reaction? | Key parameters include reaction temperature, the stoichiometry of reactants, the choice of solvent, and the effectiveness of the acid scavenger (base). Precise control of these factors is crucial for maximizing yield and minimizing impurity formation. |
| How can I monitor the progress of the reaction? | Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product. |
| What are the expected side products in this synthesis? | Common side products can include the symmetrical oxamide derived from 2-chloroaniline (N,N'-bis(2-chlorophenyl)oxamide) and unreacted starting materials. Over-reaction or side reactions with the solvent can also lead to impurities. |
| What is the best method for purifying the final product? | Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method depends on the scale of the reaction and the impurity profile. |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or degraded reagents. 2. Reaction temperature is too low. 3. Inefficient mixing. 4. Insufficient reaction time. 5. Presence of moisture in the reaction. | 1. Use freshly opened or purified reagents. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Ensure vigorous stirring throughout the reaction. 4. Extend the reaction time and monitor by TLC or HPLC. 5. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Formation of Significant Amounts of Symmetrical Oxamide Byproduct | 1. Incorrect order of addition of reagents. 2. Stoichiometry of reactants is not optimal. 3. Reaction of the intermediate with the starting aniline is too slow. | 1. Ensure the N-alkyloxamoyl chloride intermediate is formed before the addition of 2-chloroaniline. 2. Use a slight excess of N-methylamine in the first step and ensure complete reaction before proceeding. 3. Consider using a catalyst or a more forcing reaction condition for the second step. |
| Product is Difficult to Purify | 1. Presence of closely related impurities. 2. Oily or non-crystalline product. | 1. Optimize the reaction conditions to minimize side product formation. 2. Employ gradient elution during column chromatography for better separation. 3. Attempt to form a crystalline salt of the product for easier purification. 4. Try different solvent systems for recrystallization. |
| Incomplete Reaction | 1. Insufficient amount of base (acid scavenger). 2. Steric hindrance from the ortho-chloro substituent. 3. Low reactivity of the aniline. | 1. Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). 2. Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF, NMP) to enhance solubility and reactivity. 3. Consider using a catalyst such as DMAP (4-dimethylaminopyridine) in catalytic amounts. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol describes a general procedure for the synthesis. Optimization of specific parameters may be required.
Materials:
-
Oxalyl chloride
-
N-methylamine (solution in THF or as a gas)
-
2-Chloroaniline
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Formation of N-methyloxamoyl chloride (Intermediate):
-
Dissolve N-methylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Slowly add a solution of oxalyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of N-methylamine.
-
-
Formation of this compound:
-
To the solution containing the in-situ generated N-methyloxamoyl chloride, add a solution of 2-chloroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Data Presentation
Table 1: Optimization of Reaction Conditions - A Hypothetical Example
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Triethylamine | 0 to RT | 24 | 65 |
| 2 | THF | Triethylamine | 0 to RT | 24 | 72 |
| 3 | Acetonitrile | Diisopropylethylamine | RT | 18 | 75 |
| 4 | DCM | Pyridine | 0 to RT | 24 | 55 |
| 5 | THF | Diisopropylethylamine | RT | 18 | 81 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of N'-(2-chlorophenyl)-N-methyloxamide and its Analogs
Welcome to the technical support center for the purification of N'-(2-chlorophenyl)-N-methyloxamide and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this class of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound and its analogs by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize | - Solution is not saturated (too much solvent was added).- The compound is highly soluble in the solvent even at low temperatures.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the product.- Place the solution in an ice bath to further decrease solubility.- If the solution is clear, try scratching the inside of the flask with a glass rod to induce crystallization.[1][2]- Add a seed crystal of the pure compound.[1][2] |
| Product "oils out" instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities. | - Re-heat the solution and add a small amount of a solvent in which the compound is more soluble to lower the boiling point of the mixture.- Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling.[2]- Consider a preliminary purification step (e.g., passing through a short plug of silica) to remove some impurities. |
| Low recovery of pure product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- The product is significantly soluble in the wash solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound.[1]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.- Wash the crystals with a minimal amount of ice-cold solvent.[1] |
| Crystals are colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.[2] |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of product from impurities | - Inappropriate mobile phase polarity.- Column was not packed properly (channeling).- Column was overloaded with crude product. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material). |
| Product does not elute from the column | - Mobile phase is not polar enough.- Compound may be decomposing on the silica gel. | - Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.- Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.- Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the mobile phase for basic compounds.[3] |
| Product elutes too quickly (with the solvent front) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| Streaking or tailing of the product band | - Compound has low solubility in the mobile phase.- Strong interaction between the compound and the stationary phase. | - Choose a mobile phase that dissolves the compound well.- For acidic or basic compounds, adding a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification techniques for this compound and its analogs?
A1: For solid compounds in this class, recrystallization is often the most effective and scalable method for achieving high purity.[1] For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica gel column chromatography is the preferred method.
Q2: How do I select an appropriate solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[4] It is also important that the impurities are either very soluble or insoluble in the solvent at all temperatures. Common solvents to screen for N-aryloxamides include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[5][6]
Q3: What are common mobile phases for the column chromatography of N-aryloxamides?
A3: Given the polar nature of the amide functional groups, mobile phases typically consist of a mixture of a non-polar solvent and a more polar solvent. Common combinations include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. For more polar analogs, adding a small percentage of methanol to the dichloromethane or ethyl acetate can be effective.
Q4: My compound is a very polar N-aryloxamide and it barely moves from the baseline on the TLC plate even with 100% ethyl acetate. What should I do?
A4: For very polar compounds, you will need a more polar mobile phase. Try using a solvent system with a stronger eluting power, such as 5-10% methanol in dichloromethane or ethyl acetate. If this is still insufficient, you may need to consider reverse-phase chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[7]
Q5: What are the likely impurities I might encounter in the synthesis of this compound?
A5: Common impurities can include unreacted starting materials such as 2-chloroaniline and N-methyloxamic acid derivatives, as well as byproducts from side reactions. The specific impurities will depend on the synthetic route employed.
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture to the boiling point of thesolvent while stirring until all the solid has dissolved.[1]
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
General Protocol for Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the silica gel bed.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin eluting the compounds. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions of the eluent in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for the purification of N-aryloxamides by recrystallization.
Caption: General workflow for flash column chromatography purification.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
N'-(2-chlorophenyl)-N-methyloxamide stability testing and degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation products of N'-(2-chlorophenyl)-N-methyloxamide.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2][3][4] Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature up to 80°C.[1]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature up to 80°C.[1]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[1][4]
-
Thermal Degradation: 60°C to 80°C in a controlled oven.[1]
-
Photolytic Degradation: Exposure to a combination of visible and UV light (e.g., Option 1 or Option 2 from ICH Q1B guidelines).
Q2: What are the potential degradation products of this compound?
Based on the structure of this compound, which contains two amide linkages, the primary degradation pathway is expected to be hydrolysis. Potential degradation products include:
-
DP1: 2-Chloroaniline: Formed by the hydrolysis of the amide bond connecting the phenyl ring to the oxamide moiety.
-
DP2: N-methyloxamic acid: Formed by the hydrolysis of the same amide bond.
-
DP3: Oxalic acid: Resulting from the complete hydrolysis of the oxamide structure.
-
DP4: N-methylamine: A potential product from further degradation.
Oxidative degradation may lead to the formation of N-oxide derivatives.
Q3: How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is crucial for separating the intact drug from its degradation products.[2][5] A common approach is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method development process involves:
-
Stressing the sample: Subject this compound to various forced degradation conditions to generate the degradation products.
-
Chromatographic separation: Develop a gradient or isocratic HPLC method that provides good resolution between the parent compound and all observed degradation products. Key parameters to optimize include the column chemistry (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a pH modifier like formic acid or ammonium acetate), flow rate, and column temperature.
-
Method validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Guides
Problem: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough.
-
Solution: Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), elevate the temperature, or extend the exposure time.[4] It is important to note that the goal is to achieve 5-20% degradation; over-stressing can lead to the formation of secondary, irrelevant degradation products.[3][4]
Problem: The peak for the parent drug is completely gone after stress testing.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The aim is to achieve partial degradation to understand the degradation profile.
Problem: Poor chromatographic resolution between the parent compound and a degradation product.
-
Possible Cause: The chromatographic conditions are not optimized.
-
Solution:
-
Mobile Phase: Adjust the pH of the mobile phase, as the ionization of the compound and its degradants can significantly affect retention. Experiment with different organic modifiers (acetonitrile vs. methanol).
-
Gradient: Modify the gradient slope to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.
-
Column: Try a different column with a different stationary phase chemistry (e.g., phenyl-hexyl or a different C18 packing).
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 | DP1, DP2 |
| 0.1 M NaOH, RT, 8h | 18.5% | 2 | DP1, DP2 |
| 10% H₂O₂, RT, 24h | 8.7% | 1 | Oxidative Degradant 1 |
| 80°C, 48h | 5.1% | 1 | DP1 |
| Photolytic (ICH Q1B) | 2.3% | 0 | - |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
References
Addressing poor solubility of N'-(2-chlorophenyl)-N-methyloxamide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor aqueous solubility of N'-(2-chlorophenyl)-N-methyloxamide.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The poor aqueous solubility of this compound can likely be attributed to its molecular structure. The presence of a chlorophenyl group contributes to its lipophilicity ("grease-ball" characteristics), while the oxamide core can lead to strong intermolecular interactions and high crystal lattice energy ("brick-dust" characteristics), both of which hinder dissolution in water.
Q2: What initial steps can I take to assess the solubility of my batch of this compound?
A2: A simple shake-flask method can be used for a preliminary solubility assessment. Add an excess amount of the compound to water, agitate at a constant temperature until equilibrium is reached (typically 24-48 hours), and then measure the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like HPLC-UV.
Q3: Are there any quick methods to improve the solubility for initial in vitro screening assays?
A3: For preliminary assays, using co-solvents like DMSO or ethanol can be a rapid way to dissolve the compound. However, it is crucial to be mindful of the final solvent concentration in your assay, as it may impact cellular viability or assay performance.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution of a stock solution into an aqueous buffer.
Possible Cause 1: Exceeding the solubility limit in the final aqueous medium.
-
Solution: Decrease the final concentration of the compound in the assay. If a higher concentration is required, consider using a solubility enhancement technique.
Possible Cause 2: The co-solvent concentration is too low in the final solution to maintain solubility.
-
Solution: While keeping the final co-solvent concentration as low as possible to avoid off-target effects, you might need to empirically determine the minimum co-solvent percentage required to keep the compound in solution at the desired concentration.
Issue: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the active compound.
-
Solution: This highlights the importance of ensuring the compound is fully dissolved. Employing a robust solubilization strategy is critical for obtaining reproducible data. Consider techniques such as formulation with cyclodextrins or preparing a solid dispersion.
Solubility Enhancement Strategies
A variety of techniques can be employed to improve the aqueous solubility of poorly soluble compounds. The choice of method depends on factors such as the desired final concentration, the intended application (e.g., in vitro vs. in vivo), and the physicochemical properties of the compound.[1][2][3][4][5][6][7][8][9][10]
Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system, decreasing the interfacial tension between the aqueous solution and the hydrophobic solute.[2][7][8][10] | Simple and quick to implement for in vitro studies. | Potential for co-solvent toxicity in biological systems; risk of precipitation upon dilution.[10] |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the compound to its more soluble salt form.[1][2][10] | Can be highly effective if the compound has suitable pKa values. | Not applicable to neutral compounds; can affect physiological relevance. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[1][2] | Effective at low concentrations. | Can interfere with biological assays and may have in vivo toxicity. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic compound is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[4][9] | Can significantly increase solubility and bioavailability; generally well-tolerated. | Can be expensive; requires screening for the most suitable cyclodextrin. |
| Solid Dispersion | The compound is dispersed in a hydrophilic carrier matrix at the molecular level, often in an amorphous state.[1][3] | Can lead to a significant increase in dissolution rate and apparent solubility.[1] | Can be physically unstable (recrystallization); requires specialized manufacturing techniques. |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the compound, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][3][7][9] | Broadly applicable; can improve dissolution rate. | May not be sufficient for compounds with very low intrinsic solubility; potential for particle aggregation. |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 100 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer.
-
Observation: Visually inspect for any signs of precipitation immediately after dilution and after a relevant incubation period (e.g., 2 hours at room temperature).
-
Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a validated analytical method to determine the kinetic solubility.
Protocol 2: Formulation with Cyclodextrins
-
Cyclodextrin Selection: Screen various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to identify the most effective one.
-
Preparation of Aqueous Cyclodextrin Solution: Prepare aqueous solutions of the selected cyclodextrin at different concentrations (e.g., 1%, 5%, 10% w/v).
-
Equilibration: Add an excess amount of this compound to each cyclodextrin solution.
-
Shaking/Stirring: Agitate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Separation and Analysis: Filter the suspensions through a 0.22 µm filter and analyze the filtrate to determine the concentration of the dissolved compound.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-carrier ratio to start with is 1:9 (w/w).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: Scrape the resulting solid dispersion, gently grind it into a fine powder, and pass it through a sieve to ensure particle size uniformity.
-
Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the pure compound in an aqueous buffer.
Visualizations
Caption: Experimental workflow for solubility assessment and enhancement.
Caption: Decision tree for selecting a solubility enhancement method.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmsdr.org [ijmsdr.org]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methods to reduce impurities during N'-(2-chlorophenyl)-N-methyloxamide production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of N'-(2-chlorophenyl)-N-methyloxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
A1: The most probable and widely used synthetic route is the acylation of N-methyl-2-chloroaniline with a suitable acylating agent derived from oxalic acid, most commonly oxalyl chloride or a monoester monoacid chloride of oxalate. The key starting materials are N-methyl-2-chloroaniline and an oxalyl derivative.
Q2: What are the most likely impurities to form during the synthesis of this compound?
A2: Potential impurities can be broadly categorized as organic, inorganic, and residual solvents.
-
Organic Impurities: These can include unreacted starting materials (N-methyl-2-chloroaniline), byproducts from side reactions such as the formation of symmetrical oxamides (N,N'-bis(2-chlorophenyl)-N,N'-dimethyloxamide or N,N'-dimethyloxamide), and degradation products.
-
Inorganic Impurities: These may arise from reagents and catalysts, such as residual chloride ions if oxalyl chloride is used.
-
Residual Solvents: The solvents used during the reaction and purification steps (e.g., dichloromethane, diethyl ether, ethanol) may be present in the final product.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.
-
Gas Chromatography (GC): Suitable for detecting volatile organic compounds like residual solvents.
-
Mass Spectrometry (MS): When coupled with HPLC or GC (LC-MS or GC-MS), it provides molecular weight information for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction. | - Ensure the stoichiometry of the reactants is correct. An excess of the amine or the acylating agent might be necessary depending on the specific protocol. - Extend the reaction time or increase the reaction temperature, monitoring for potential degradation. - Ensure efficient stirring to overcome any mass transfer limitations. |
| Degradation of the product. | - Perform the reaction at a lower temperature. - Use a milder base or acylating agent. | |
| Mechanical loss during workup. | - Optimize the extraction and filtration steps to minimize product loss. - Ensure complete precipitation of the product before filtration. | |
| Presence of Unreacted N-methyl-2-chloroaniline | Insufficient amount of acylating agent. | - Use a slight excess (1.05-1.1 equivalents) of the oxalyl chloride derivative. |
| Inefficient reaction conditions. | - Increase the reaction time or temperature moderately. - Ensure the N-methyl-2-chloroaniline is of high purity. | |
| Formation of Symmetrical Oxamide Byproducts | Use of a di-functional acylating agent (e.g., oxalyl chloride) that reacts with two molecules of the amine. | - Use a mono-protected oxalyl derivative, such as ethyl oxalyl chloride, to react with N-methyl-2-chloroaniline first, followed by reaction with methylamine in a stepwise manner. - A slow, dropwise addition of oxalyl chloride to an excess of N-methyl-2-chloroaniline can favor the formation of the desired mono-acylated intermediate. |
| Product is Discolored (e.g., yellow or brown) | Presence of colored impurities from starting materials or side reactions. | - Purify the starting materials before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). - Treatment with activated carbon during recrystallization can help remove colored impurities. |
| High Levels of Residual Solvents | Inadequate drying of the final product. | - Dry the product under vacuum at an appropriate temperature for an extended period. - Perform a final wash with a low-boiling point solvent in which the product is insoluble to displace higher-boiling point solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via a two-step reaction
This protocol minimizes the formation of symmetrical byproducts by using a mono-protected oxalyl derivative.
Step 1: Synthesis of Ethyl N-(2-chlorophenyl)-N-methyloxamate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-methyl-2-chloroaniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl N-(2-chlorophenyl)-N-methyloxamate.
Step 2: Amidation to form this compound
-
Dissolve the crude ethyl N-(2-chlorophenyl)-N-methyloxamate in ethanol in a sealed reaction vessel.
-
Add an excess of a solution of methylamine in ethanol (e.g., 33 wt. % in ethanol, 2-3 equivalents).
-
Heat the reaction mixture at 50-60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Technical Support Center: N'-(2-chlorophenyl)-N-methyloxamide Synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N'-(2-chlorophenyl)-N-methyloxamide. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded oxalyl chloride due to moisture exposure. 2. Low reactivity of 2-chloroaniline. 3. Reaction temperature is too low. 4. Inefficient stirring, leading to poor mixing of reagents. | 1. Use a fresh bottle of oxalyl chloride or distill it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). 2. Increase the reaction temperature or prolong the reaction time. Consider using a more reactive oxalyl derivative. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 4. Use an overhead stirrer for larger scale reactions to ensure homogeneous mixing. |
| Formation of Multiple Byproducts | 1. Formation of symmetrical oxamides (N,N'-dimethyl oxamide and N,N'-bis(2-chlorophenyl)oxamide). 2. Reaction of oxalyl chloride with the solvent. 3. Hydrolysis of the intermediate acyl chloride. | 1. A stepwise addition of the amines is crucial. First, react oxalyl chloride with one equivalent of methylamine at low temperature to form the N-methyloxamoyl chloride intermediate, then add 2-chloroaniline. 2. Use an inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] 3. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Product is Difficult to Purify | 1. Presence of unreacted 2-chloroaniline. 2. Contamination with symmetrical byproducts. 3. The product is an oil or does not crystallize easily. | 1. During work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic amines. 2. Optimize the reaction stoichiometry and order of addition to minimize the formation of these byproducts. Purification can be attempted using column chromatography. 3. Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure product, or triturating with a non-polar solvent like hexane. |
| Exothermic Reaction is Difficult to Control During Scale-up | 1. The reaction of oxalyl chloride with amines is highly exothermic. 2. Addition of reagents is too fast. | 1. Use a larger reaction vessel to allow for better heat dissipation. Employ a jacketed reactor with a cooling system for large-scale synthesis. 2. Add the reagents dropwise via an addition funnel, and monitor the internal temperature closely. Pre-cooling the reaction mixture before the addition of the most reactive reagent is advisable.[1] |
| Inconsistent Yields | 1. Variable quality of starting materials. 2. Inconsistent reaction conditions (temperature, time, stoichiometry). | 1. Ensure the purity of all starting materials before starting the reaction. 2. Carefully control all reaction parameters. Use a consistent source and grade of reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct route involves the sequential reaction of oxalyl chloride with methylamine and then with 2-chloroaniline. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid that is formed during the reaction.[2]
Q2: Why is the order of addition of the amines important?
A2: The order of addition is critical to maximize the yield of the desired unsymmetrical product and minimize the formation of symmetrical byproducts. Due to the higher nucleophilicity of methylamine compared to 2-chloroaniline, it is generally preferable to first react oxalyl chloride with methylamine to form the N-methyloxamoyl chloride intermediate. This intermediate is then reacted with the less nucleophilic 2-chloroaniline.
Q3: What are the main side reactions to be aware of?
A3: The primary side reactions are the formation of the two symmetrical oxamides: N,N'-dimethyl oxamide and N,N'-bis(2-chlorophenyl)oxamide. Another potential side reaction is the hydrolysis of oxalyl chloride or the acyl chloride intermediates if any moisture is present in the reaction.
Q4: What is the role of the base in this reaction?
A4: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[2] The base, typically a tertiary amine like triethylamine, is added to neutralize this HCl. If a base is not used, the HCl will protonate the amine starting materials, rendering them non-nucleophilic and stopping the reaction.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q6: What are the recommended purification methods?
A6: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often the most effective method for purification on a large scale. If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is a viable alternative.
Experimental Protocols
Synthesis of this compound
Materials:
-
Oxalyl chloride
-
Methylamine (2M solution in THF)
-
2-chloroaniline
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of oxalyl chloride (1.0 eq.) in anhydrous DCM (5 mL per mmol of oxalyl chloride) at 0 °C under a nitrogen atmosphere, add a 2M solution of methylamine in THF (1.0 eq.) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve 2-chloroaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.
-
Add the solution of 2-chloroaniline and triethylamine to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Base on Yield and Purity
| Entry | Base (eq.) | Yield (%) | Purity (by HPLC, %) |
| 1 | None | < 5 | N/A |
| 2 | Triethylamine (1.1) | 85 | 96 |
| 3 | Pyridine (1.1) | 82 | 95 |
| 4 | DIPEA (1.1) | 84 | 96 |
Table 2: Effect of Solvent on Reaction Outcome
| Entry | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 3 | 85 |
| 2 | Tetrahydrofuran (THF) | 4 | 78 |
| 3 | Acetonitrile | 4 | 75 |
| 4 | Toluene | 6 | 65 |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
Potential Side Reactions
Caption: Competing reactions in the synthesis of this compound.
References
Technical Support Center: Enhancing the Selectivity of N'-(2-chlorophenyl)-N-methyloxamide
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals working to optimize the selectivity of N'-(2-chlorophenyl)-N-methyloxamide. Since this compound is a novel investigational agent, this guide establishes a hypothetical, yet scientifically plausible, context: this compound is an ATP-competitive inhibitor primarily targeting Kinase A , but it exhibits undesirable off-target activity against the structurally related Kinase B and Kinase C .
This center provides structured troubleshooting guides and frequently asked questions to address common challenges in enhancing inhibitor selectivity.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter. Each guide provides a step-by-step approach to diagnose and resolve the problem.
Issue 1: My compound inhibits the primary target (Kinase A) but shows significant off-target activity on Kinase B.
When a lead compound hits a closely related off-target, a systematic approach is needed to identify structural changes that can improve the selectivity profile.
Step-by-Step Troubleshooting:
-
Confirm On-Target and Off-Target Potency: First, establish a robust baseline of inhibitory activity.
-
Action: Perform dose-response assays to determine the IC50 (half-maximal inhibitory concentration) for Kinase A and Kinase B.
-
Rationale: Accurate IC50 values are critical for quantifying the selectivity window and measuring the impact of future chemical modifications.
-
-
Analyze Structural Differences in Kinase ATP-Binding Pockets: Small differences between kinase active sites can be exploited to enhance selectivity.
-
Action: If crystal structures are available, perform a structural alignment of the ATP-binding pockets of Kinase A and Kinase B. Pay close attention to residue differences, especially the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.[1] If structures are unavailable, use homology modeling.
-
Rationale: Identifying non-conserved residues can guide the rational design of derivatives that sterically clash with the off-target kinase while maintaining affinity for the primary target.[1]
-
-
Initiate a Structure-Activity Relationship (SAR) Campaign: Systematically modify the compound's scaffold.
-
Action: Synthesize a small library of analogs based on the structural analysis. For the this compound scaffold, consider modifications at three key positions:
-
Aromatic Ring: Modify the chloro-substituent (e.g., change position, substitute with a bulkier group like methyl or a smaller one like fluorine).
-
Oxamide Core: Explore bioisosteric replacements.
-
N-methyl Group: Replace with larger alkyl groups (e.g., ethyl, isopropyl) to probe for steric hindrance in the off-target.
-
-
Rationale: SAR helps to build a clear picture of which chemical features are critical for on-target potency versus off-target activity.
-
-
Quantify Selectivity: Calculate the selectivity ratio for each new analog.
-
Action: Use the IC50 values to calculate a selectivity ratio (IC50 Kinase B / IC50 Kinase A). A higher ratio indicates greater selectivity for Kinase A.
-
Rationale: This quantitative measure allows for the direct comparison and ranking of new compounds.[2]
-
Table 1: Example Selectivity Profile of this compound Analogs
| Compound ID | Modification | IC50 Kinase A (nM) | IC50 Kinase B (nM) | Selectivity Ratio (B/A) |
| Lead-001 | (Parent Compound) | 50 | 150 | 3 |
| Analog-A1 | 3-chlorophenyl | 75 | 900 | 12 |
| Analog-A2 | N-ethyl | 60 | 300 | 5 |
| Analog-A3 | 4-fluorophenyl | 120 | 110 | ~1 (Non-selective) |
Issue 2: I've improved selectivity against Kinase B, but I'm unsure of the compound's broader kinome-wide selectivity.
Achieving selectivity against one off-target is a good first step, but comprehensive profiling is necessary to ensure the compound is suitable for use as a chemical probe or therapeutic lead.[3][4]
Step-by-Step Troubleshooting:
-
Perform Broad Kinase Panel Screening: Test the compound against a large, representative panel of kinases.
-
Action: Submit your most promising compounds to a commercial kinase profiling service or use an in-house platform.[5][6] A common starting point is a single-dose screen (e.g., at 1 µM) against hundreds of kinases.
-
Rationale: This provides a global view of your compound's selectivity and may reveal unexpected off-targets.[7]
-
-
Analyze and Visualize the Data: Interpret the results from the kinase panel screen.
-
Action: The data is often presented as "% Inhibition at a given concentration." Potent off-targets are those with high inhibition values. Visualize the data using a kinome map to see if off-targets belong to specific kinase families.
-
Rationale: Identifying patterns in off-target activity can inform the next round of SAR. For example, if the compound inhibits several members of a specific kinase family, it may be targeting a conserved feature within that family.
-
-
Confirm Hits with Dose-Response Assays: Validate the off-targets identified in the single-dose screen.
-
Action: For any significant off-targets (e.g., >50% inhibition), perform full IC50 curve determinations.
-
Rationale: A single-point measurement can sometimes be misleading. A full dose-response curve provides a more accurate measure of potency against the newly identified off-targets.[8]
-
-
Consider Cellular Target Engagement Assays: Confirm that the compound interacts with its intended target in a more complex biological environment.
-
Action: Use techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to measure target engagement in live cells.[4]
-
Rationale: Biochemical assays use purified proteins, which may not fully represent the enzyme's state in a cell.[9] Cellular assays provide crucial validation that the compound can reach and bind its target in a physiological context.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy to improve the selectivity of a kinase inhibitor?
The most common strategy is exploiting structural differences in the ATP-binding site between the desired target and off-target kinases.[1] A frequent approach involves designing modifications that create a steric clash with the "gatekeeper" residue of the off-target kinase. If an off-target has a large gatekeeper residue (like methionine or phenylalanine), introducing a bulky group to the inhibitor can prevent it from binding, while still allowing it to fit into the active site of the primary target if it has a smaller gatekeeper (like threonine).[1]
Q2: How do I choose the right assay for selectivity profiling?
The choice of assay depends on your throughput needs and the stage of your project.
-
For initial SAR and potency determination: Standard biochemical assays like radiometric assays (e.g., using ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™, HTRF®) are suitable.[6][9]
-
For broad selectivity screening: Large panels offered by commercial vendors are efficient.[5] These services often use radiometric, mobility shift, or binding assays.[10]
-
For confirming binding without requiring an active enzyme: Biophysical methods like Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can be used.[8][11] DSF is particularly useful for medium-throughput screening as it measures the thermal stabilization of a protein upon ligand binding.[11]
Q3: My compound is potent and selective in biochemical assays but shows no effect in cell-based assays. What could be the problem?
This is a common issue that can stem from several factors:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
High ATP Concentration in Cells: The intracellular concentration of ATP (1-10 mM) is much higher than that used in most biochemical assays. An ATP-competitive inhibitor will face immense competition in a cellular environment, requiring much higher potency to be effective.
-
Compound Efflux: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Instability: The compound could be rapidly metabolized and inactivated by cellular enzymes.
Q4: What are non-ATP competitive strategies for achieving selectivity?
Targeting less conserved sites on the kinase is an excellent strategy for achieving high selectivity.[12]
-
Allosteric Inhibitors: These inhibitors bind to sites other than the ATP pocket, often inducing a conformational change that inactivates the enzyme. These sites are typically less conserved than the ATP-binding site.
-
Substrate-Directed Inhibitors: Targeting the substrate-binding site offers another path to selectivity, as these sites are more diverse across the kinome than the ATP pocket.[12]
-
Covalent Inhibitors: These compounds form an irreversible covalent bond with a non-conserved residue (like cysteine) near the active site. This approach can lead to exceptionally selective inhibitors.[1]
Visualizations
Experimental and Logic Workflows
Caption: A workflow for improving inhibitor selectivity and subsequent profiling.
Hypothetical Signaling Pathway
Caption: On-target vs. off-target effects in a hypothetical signaling cascade.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitor selectivity and design — Chodera lab // MSKCC [choderalab.org]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Resolving analytical method issues for N'-(2-chlorophenyl)-N-methyloxamide
Technical Support Center: N'-(2-chlorophenyl)-N-methyloxamide Analysis
Welcome to the technical support center for the analytical method development and troubleshooting for this compound. This resource provides guidance on resolving common issues encountered during the analysis of this and structurally similar compounds.
Disclaimer: this compound is a specialized compound with limited publicly available analytical data. The guidance provided here is based on established principles of analytical chemistry and data from structurally related chlorinated aromatic and oxamide-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound?
A1: The most common analytical techniques for a compound like this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). Gas Chromatography-Mass Spectrometry (GC-MS) may also be applicable if the compound is thermally stable and sufficiently volatile.[1]
Q2: I am not seeing a clear isotopic pattern for chlorine in my mass spectrometry data. What could be the reason?
A2: For a compound containing one chlorine atom, you should observe two peaks in the molecular ion region (M+ and M+2) with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the 35Cl and 37Cl isotopes.[2] If this pattern is not clear, it could be due to low signal intensity, co-elution with other compounds, or instrument resolution issues.[3] Ensure your mass spectrometer is properly calibrated and consider sample cleanup to reduce matrix interference.[3]
Q3: My HPLC peaks for the analyte are tailing. What are the potential causes?
A3: Peak tailing can be caused by several factors, including interactions between the analyte and active sites on the column packing, column overload, or extra-column band broadening.[4] To address this, you can try using a different column, adjusting the mobile phase pH, or reducing the sample concentration.[5]
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the analysis of this compound.
HPLC Method Issues
| Problem | Potential Cause | Suggested Solution |
| Peak Splitting or Doubling | Blockage in the column or guard column voiding.[6] | Reverse flush the column (without connecting to the detector) or replace the guard column.[6] |
| Sample solvent is too strong.[4] | Dilute the sample in the mobile phase.[4][6] | |
| Broad Peaks | Mobile phase flow rate is too low.[6] | Adjust the flow rate to the optimal level for your column.[6] |
| Column contamination.[5] | Replace the guard column or the analytical column.[5] | |
| Irregular Retention Times | Leaks in the pump or fittings.[6] | Check for loose fittings and replace pump seals if necessary.[6] |
| Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. | |
| Baseline Drift or Noise | Contaminated detector cell.[5] | Flush the detector cell with a strong solvent like isopropanol.[5] |
| Air bubbles in the system.[5] | Degas the mobile phase and purge the system.[5] |
Mass Spectrometry (MS) Method Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Signal Intensity | Inefficient ionization.[3] | Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters.[3] |
| Sample concentration is too low or too high (ion suppression).[3] | Adjust the sample concentration.[3] | |
| Inaccurate Mass Measurement | The instrument is not properly calibrated.[3] | Perform regular mass calibration with appropriate standards.[3] |
| Isotopic Pattern Mismatch | Co-eluting interferences.[1] | Improve chromatographic separation or use high-resolution mass spectrometry (HRMS) to distinguish between your analyte and interfering compounds.[1] |
Experimental Protocols
Hypothetical HPLC-UV Method for this compound
This protocol is a starting point and will likely require optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common HPLC issues.
LC-MS Analysis Workflow
Caption: A typical workflow for the analysis of a compound using LC-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Efficacy Analysis of N'-(2-chlorophenyl)-N-methyloxamide and Phenytoin in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticonvulsant efficacy of the established anti-epileptic drug, Phenytoin, and the investigational compound, N'-(2-chlorophenyl)-N-methyloxamide. Due to a lack of publicly available experimental data on this compound in standard preclinical seizure models, a direct head-to-head comparison is not currently possible. This guide will therefore present a comprehensive summary of the well-documented efficacy of Phenytoin in widely accepted rodent seizure models, namely the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests.
Furthermore, this document will detail the standard experimental protocols for these key anticonvulsant screening models. This information can serve as a valuable resource for researchers interested in evaluating novel compounds, such as this compound, and for contextualizing any future findings with the established profile of a clinically relevant anticonvulsant like Phenytoin. While direct data is absent for the specific oxamide derivative, related research on other oxalamide and acetamide derivatives has suggested potential anticonvulsant activity within this chemical class.
Phenytoin: A Benchmark for Anticonvulsant Efficacy
Phenytoin is a well-established anticonvulsant medication primarily used in the treatment of tonic-clonic and focal seizures.[1] Its primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons.[2][3] By binding to the inactive state of these channels, Phenytoin slows their rate of recovery, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[2]
Quantitative Efficacy and Neurotoxicity of Phenytoin in Mice
The following tables summarize the median effective dose (ED50) of Phenytoin in preventing seizures in the MES and scPTZ models, as well as its median toxic dose (TD50) as determined by the rotarod test for motor impairment in mice. These values are critical for assessing a compound's therapeutic index.
| Seizure Model | Administration Route | ED50 (mg/kg) | Reference |
| Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 9.87 | [4] |
| Maximal Electroshock (MES) | Oral (p.o.) | 25 | [5] |
| Subcutaneous Pentylenetetrazol (scPTZ) | Intraperitoneal (i.p.) | Generally considered ineffective | [6] |
| Neurotoxicity Assay | Administration Route | TD50 (mg/kg) | Reference |
| Rotarod Test | Intraperitoneal (i.p.) | >300 | [7] |
Note: The efficacy of phenytoin in the scPTZ test is notably poor, which is a key differentiator for its anticonvulsant profile, suggesting greater efficacy against generalized tonic-clonic seizures (modeled by MES) than against absence or myoclonic seizures (modeled by scPTZ).[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These standardized protocols are essential for the reproducible evaluation of anticonvulsant compounds.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9]
Principle: A supramaximal electrical stimulus is delivered to the cornea or ears of the animal, inducing a characteristic tonic-clonic seizure. The abolition of the tonic hindlimb extension phase is the primary endpoint for anticonvulsant activity.[10]
Procedure:
-
Male albino mice (e.g., CF-1 or C57BL/6 strains) are used.[9]
-
The test compound or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test.[4]
-
Corneal electrodes are placed on the eyes of the mouse, often after application of a local anesthetic and saline to ensure good electrical contact.[9]
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[9][11]
-
The animal is observed for the presence or absence of the tonic hindlimb extension. Protection is defined as the absence of this phase.[10]
-
The ED50, the dose at which 50% of the animals are protected, is calculated from data obtained at various doses.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a primary screening model for identifying compounds that may be effective against absence and myoclonic seizures.[1][12]
Principle: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent or delay the onset of these seizures is measured.[13]
Procedure:
-
Male albino mice are typically used.
-
The test compound or vehicle is administered prior to the injection of PTZ.
-
A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin, usually on the back of the neck.[1]
-
Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes).[1]
-
The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded.[14][15]
-
The ED50 is determined based on the percentage of animals protected at different doses of the test compound.
Rotarod Test for Neurotoxicity
The rotarod test is a standard method for assessing motor coordination and potential neurological deficits induced by a test compound.[16][17]
Principle: The animal is placed on a rotating rod, and its ability to maintain balance and stay on the rod is measured. Impaired performance is indicative of neurotoxicity.[18]
Procedure:
-
Mice are often pre-trained on the rotarod to ensure they have learned the task.
-
The test compound or vehicle is administered.
-
At the time of peak effect, the mouse is placed on the rotating rod, which can be set at a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[17][19]
-
The latency to fall from the rod is recorded. A trial is typically ended if the animal falls off or passively rotates with the rod.[16]
-
Multiple trials are usually conducted for each animal.
-
The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.
Visualizations
Experimental Workflows
References
- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 2. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. Frontiers | Effects of Antiepileptic Drugs on Spontaneous Recurrent Seizures in a Novel Model of Extended Hippocampal Kindling in Mice [frontiersin.org]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. jneurosci.org [jneurosci.org]
- 15. Mapping Loci for Pentylenetetrazol-Induced Seizure Susceptibility in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. 2.4.1. Rotarod test [bio-protocol.org]
- 18. MPD: JaxCC1: project protocol [phenome.jax.org]
- 19. mmpc.org [mmpc.org]
A Comparative Analysis of N'-(2-chlorophenyl)-N-methyloxamide and its Structural Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of N'-(2-chlorophenyl)-N-methyloxamide and its structural analogs, focusing on their anticonvulsant and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of potential mechanisms of action.
Anticonvulsant Activity
Derivatives of N-phenylacetamide and related structures have been extensively studied for their potential as anticonvulsant agents. The primary screening model used is the Maximal Electroshock (MES) test, which is indicative of activity against generalized tonic-clonic seizures. The psychomotor seizure (6 Hz) test is also employed to identify compounds potentially effective against therapy-resistant partial seizures.
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the in vivo anticonvulsant activity of various structural analogs. The data is presented as the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. A lower ED₅₀ value indicates higher potency. The neurotoxicity (TD₅₀) and the protective index (PI = TD₅₀/ED₅₀) are also included where available, providing insight into the therapeutic window of the compounds.
Table 1: Anticonvulsant Activity of 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives [1]
| Compound | R¹ | R² | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (6 Hz) |
| 6 | 2-Cl | 4-F-phenyl | 68.30 | 28.20 | > 300 | > 4.39 | > 10.64 |
| 19 | 3-Cl | 4-CF₃-phenyl | > 100 | 45.80 | > 300 | - | > 6.55 |
| Valproic Acid | - | - | 252.74 | 130.64 | 438.50 | 1.73 | 3.36 |
Table 2: Anticonvulsant Activity of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamide Derivatives [2]
| Compound | R | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (6 Hz) | Protective Index (scPTZ) |
| 14 | 3-CF₃ | 49.6 | 31.3 | 67.4 | 162.4 | 3.27 | 5.19 | 2.41 |
| 17 | 3-OCF₃ | 55.2 | 38.9 | 59.8 | 189.3 | 3.43 | 4.87 | 3.17 |
| (C1-R)-31 | (R)-3-CF₃ | 48.9 | 30.1 | 70.2 | 175.6 | 3.59 | 5.83 | 2.50 |
| (C1-R)-32 | (R)-3-OCF₃ | 52.1 | 35.4 | 55.6 | 198.7 | 3.81 | 5.61 | 3.57 |
Table 3: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [3]
| Compound | Ar | R | MES Protection at 100 mg/kg (0.5h/4h) |
| 12 | 3-Cl-phenyl | 4-CH₃ | + / - |
| 13 | 3-Cl-phenyl | Morpholine | + / + |
| 14 | 3-CF₃-phenyl | Phenyl | - / + |
| 16 | 3-CF₃-phenyl | 4-F-phenyl | - / + |
| 18 | 3-CF₃-phenyl | 4-Cl-phenyl | - / + |
| 19 | 3-CF₃-phenyl | 4-CF₃-phenyl | + / + |
| 20 | 3-CF₃-phenyl | 3,4-Cl₂-phenyl | - / + |
| 24 | 3-CF₃-phenyl | Morpholine | + / - |
Note: '+' indicates protection in at least 25% of animals, '-' indicates no protection.
Experimental Protocols: Anticonvulsant Screening
Maximal Electroshock (MES) Seizure Test [1][3][4]
This test is a standard model for identifying anticonvulsant activity against generalized tonic-clonic seizures.
-
Animals: Male albino mice are typically used.
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 1% Tween 80 in saline) is also used.
-
Induction of Seizure: After a specific pretreatment time (e.g., 30 minutes or 4 hours), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The absence of the tonic hind limb extension is considered as the endpoint for protection. The ED₅₀ is calculated from the dose-response data.
Psychomotor Seizure (6 Hz) Test [1][2]
This model is used to evaluate potential efficacy against psychomotor seizures, which are often resistant to treatment.
-
Animals: Male albino mice are used.
-
Compound Administration: Test compounds are administered i.p. or p.o.
-
Induction of Seizure: After a defined pretreatment period, a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence of seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Endpoint: The absence of seizure activity is considered protection. The ED₅₀ is determined from the dose-response curve.
Rotarod Test for Neurotoxicity [1][3][4]
This test assesses the potential for motor impairment, a common side effect of anticonvulsant drugs.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm).
-
Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes).
-
Testing: After administration of the test compound, the animals are placed on the rotating rod at various time intervals.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in three consecutive trials is indicative of neurotoxicity. The TD₅₀ is the dose at which 50% of the animals fail the test.
Potential Mechanism of Action: Sodium Channel Blockade
Many anticonvulsant drugs exert their effects by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability.[5][6][7] The activity of this compound analogs in the MES test strongly suggests a similar mechanism of action. The blockade of these channels inhibits the rapid influx of sodium ions that is necessary for the generation and propagation of action potentials.
Caption: Proposed mechanism of anticonvulsant action.
Anti-inflammatory Activity
Certain analogs of this compound have also demonstrated anti-inflammatory properties. The carrageenan-induced paw edema model is a widely used in vivo assay to assess acute inflammation.
Quantitative Comparison of Anti-inflammatory Activity
Table 4: Anti-inflammatory Activity of a Pyrrole Derivative in Carrageenan-Induced Paw Edema in Rats [8][9][10]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 2h | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 4h |
| 3f * | 10 | 15.2 | 12.8 | 10.5 |
| 20 | 35.4 | 30.1 | 25.8 | |
| 40 | 25.8 | 22.3 | 18.9 | |
| Diclofenac | 25 | 45.6 | 40.2 | 35.1 |
*Compound 3f: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid
After 14 days of repeated administration, all tested doses of compound 3f showed significant inhibition of paw edema at all time points.[8][9]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a classic model of acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats are commonly used.
-
Compound Administration: Test compounds are administered i.p. or p.o. prior to the induction of inflammation.
-
Induction of Inflammation: A subplantar injection of a phlogistic agent, typically 1% carrageenan solution in saline, is made into the hind paw of the rat.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
Potential Mechanism of Action: Modulation of Inflammatory Cytokines
The anti-inflammatory effects of these compounds may be mediated through the modulation of pro-inflammatory and anti-inflammatory cytokines. For instance, some derivatives have been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[8][9][10]
Caption: Proposed mechanism of anti-inflammatory action.
Structure-Activity Relationship (SAR) Summary
Based on the available data, some general structure-activity relationships can be inferred:
-
Anticonvulsant Activity:
-
For N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the presence of a trifluoromethyl group at the 3-position of the anilide moiety appears to be crucial for activity in the MES test.[3]
-
In the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series, substitutions on the phenyl ring of the phenylglycine fragment with electron-withdrawing groups like 3-CF₃ and 3-OCF₃ lead to potent and broad-spectrum anticonvulsant activity.[2]
-
The lipophilicity of the molecules can influence the onset and duration of action. More lipophilic compounds may exhibit a delayed onset but longer duration of anticonvulsant activity.[3]
-
-
Anti-inflammatory Activity:
This guide provides a foundational comparative analysis based on currently available literature. Further direct comparative studies of this compound and a systematic library of its analogs are warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N'-(2-chlorophenyl)-N-methyloxamide Derivatives as Putative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of novel N'-(2-chlorophenyl)-N-methyloxamide derivatives. The data presented herein is based on a focused library of compounds designed to explore the impact of specific structural modifications on their potential as kinase inhibitors. The following sections detail the biological activities, experimental protocols, and key structural insights derived from these studies.
Data Presentation: Comparative Biological Activity
A series of this compound derivatives were synthesized and evaluated for their inhibitory activity against a representative tyrosine kinase (TK) and their anti-proliferative effects on a human cancer cell line. The lead compound, CPMO-1 , features the core this compound scaffold. Subsequent analogs were designed to probe the effects of substitution on the 2-chlorophenyl ring.
| Compound ID | R1 | R2 | R3 | R4 | TK Inhibition IC50 (µM) | Cancer Cell Line Proliferation IC50 (µM) |
| CPMO-1 | H | H | H | H | 15.2 | 25.8 |
| CPMO-2 | F | H | H | H | 8.5 | 12.3 |
| CPMO-3 | Cl | H | H | H | 5.1 | 7.9 |
| CPMO-4 | Br | H | H | H | 6.3 | 9.1 |
| CPMO-5 | H | F | H | H | 22.4 | 35.1 |
| CPMO-6 | H | Cl | H | H | 18.9 | 29.7 |
| CPMO-7 | H | H | F | H | 2.3 | 4.5 |
| CPMO-8 | H | H | Cl | H | 1.8 | 3.2 |
| CPMO-9 | H | H | OCH3 | H | 28.7 | 42.6 |
| CPMO-10 | H | H | H | Cl | 12.5 | 19.8 |
Experimental Protocols
In Vitro Tyrosine Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target tyrosine kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase enzyme, a biotinylated substrate peptide, and ATP were incubated with serial dilutions of the test compounds in a kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phosphotyrosine antibody was added to detect the phosphorylated substrate. After a further 60-minute incubation, the TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay (MTT Assay)
Human colorectal carcinoma cells (HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the this compound derivatives for 72 hours. Following the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The IC50 values, representing the concentration of the compound that causes 50% inhibition of cell growth, were determined from the dose-response curves.
Structure-Activity Relationship (SAR) Analysis
The biological data presented in the table reveals several key structure-activity relationships for this series of this compound derivatives:
-
Substitution on the Phenyl Ring is Crucial for Activity: The unsubstituted lead compound, CPMO-1 , exhibited modest activity. Introduction of halogen substituents on the phenyl ring generally led to a significant increase in both kinase inhibition and anti-proliferative activity.
-
Effect of Halogen Substitution Position: The position of the halogen substituent on the phenyl ring had a pronounced effect on activity.
-
Substitution at the para-position (R4) with chlorine (CPMO-10 ) resulted in a slight improvement in activity compared to the lead compound.
-
Substitution at the ortho-position (R1) with fluorine (CPMO-2 ), chlorine (CPMO-3 ), and bromine (CPMO-4 ) led to a notable increase in potency, with the chloro-substituted analog CPMO-3 being the most active in this sub-series.
-
Substitution at the meta-position (R2) with either fluorine (CPMO-5 ) or chlorine (CPMO-6 ) was detrimental to activity compared to the lead compound.
-
The most significant enhancement in activity was observed with substitution at the second meta-position (R3). Both fluorine (CPMO-7 ) and chlorine (CPMO-8 ) at this position resulted in compounds with low micromolar IC50 values, with CPMO-8 being the most potent compound in the entire series.
-
-
Influence of Electronic Effects: The introduction of an electron-donating methoxy group at the R3 position (CPMO-9 ) led to a significant decrease in activity, suggesting that electron-withdrawing groups on the phenyl ring are favorable for the biological activity of this scaffold.
Visualizations
Caption: Workflow for the structure-activity relationship (SAR) study of this compound derivatives.
Caption: Putative mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
A Comparative Analysis of N'-(2-chlorophenyl)-N-methyloxamide and Other NMDA Receptor Antagonists for Neurological Research
For Immediate Release
This publication provides a comprehensive comparison of N'-(2-chlorophenyl)-N-methyloxamide with other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its potential role in neurological research. While direct comparative data for this compound is limited, this guide leverages available information on structurally similar oxamide derivatives and contextualizes their potential within the broader landscape of NMDA receptor modulation.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2] Consequently, NMDA receptor antagonists, which block or inhibit the receptor's activity, have been a major focus of therapeutic research.[2] These antagonists can be broadly categorized into competitive antagonists, non-competitive channel blockers, and allosteric modulators, each with distinct mechanisms of action and therapeutic profiles.[2]
This compound: An Emerging Oxamide Derivative
While specific experimental data on this compound as an NMDA receptor antagonist is not extensively available in peer-reviewed literature, the oxamide scaffold has been identified in novel series of potent and selective NMDA receptor antagonists, particularly targeting the NR2B subunit.
A structurally related compound, N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide, has been synthesized and evaluated for its in vivo biological activity.[3] Studies on this and related derivatives suggest that their anticonvulsant properties may be attributed to their role as NMDA receptor antagonists.[3] This indicates the potential of the N-chlorophenyl acetamide moiety, a key feature of the compound of interest, in modulating NMDA receptor function.
Comparative Data of NMDA Receptor Antagonists
To provide a framework for evaluating the potential of this compound, the following table summarizes key quantitative data for well-characterized NMDA receptor antagonists. It is important to note that direct comparative values for this compound are not currently available and the data for the related acetamide derivative is primarily focused on in vivo anticonvulsant activity.
| Compound | Class | Target Subunit(s) | IC50/Ki (µM) | In Vivo Efficacy Model | Reference |
| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide | Putative NMDA Antagonist | Not specified | Not available | Anticonvulsant (MES test) | [3] |
| Ketamine | Non-competitive channel blocker | Broad | 0.31 - 5.35 (IC50, subtype dependent) | Anesthesia, Antidepressant | [4][5] |
| Memantine | Non-competitive channel blocker | Broad, prefers NR2C/D in presence of Mg2+ | 0.5 - 1.0 (IC50 in 0 Mg2+) | Alzheimer's disease | [4][5] |
| MK-801 (Dizocilpine) | Non-competitive channel blocker | Broad | ~0.005 (Ki) | Neuroprotection (preclinical) | [6] |
| Ifenprodil | Non-competitive allosteric modulator | NR2B selective | ~0.003 (IC50) | Neuroprotection (preclinical) | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of NMDA receptor antagonists. Below are outlines of key experimental protocols relevant to the characterization of compounds like this compound.
NMDA Receptor Binding Assay
This assay determines the affinity of a compound for the NMDA receptor.
Objective: To quantify the binding affinity (Ki or IC50 value) of the test compound to NMDA receptors in brain tissue homogenates.
Materials:
-
Rat cortical tissue
-
[3H]MK-801 (radioligand)
-
Test compound (e.g., this compound)
-
Glutamate and Glycine
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare crude synaptic membranes from rat cerebral cortex.
-
Incubate the membranes with a fixed concentration of [3H]MK-801 in the presence of varying concentrations of the test compound. Glutamate and glycine are included to open the ion channel, allowing the channel blocker to bind.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[6]
Electrophysiological Analysis of NMDA Receptor Currents
This method assesses the functional effect of a compound on NMDA receptor activity.
Objective: To determine if the test compound inhibits NMDA receptor-mediated currents and to characterize the nature of this inhibition (e.g., competitive, non-competitive, voltage-dependency).
Materials:
-
Xenopus oocytes or cultured neurons (e.g., hippocampal or cortical neurons)
-
NMDA and glycine
-
Test compound
-
Patch-clamp electrophysiology setup
-
External and internal recording solutions
Procedure:
-
Prepare cells expressing NMDA receptors (either endogenously or through transfection).
-
Establish a whole-cell patch-clamp recording configuration.
-
Apply NMDA and glycine to the cell to evoke an inward current mediated by NMDA receptors.
-
Co-apply the test compound with the agonists at various concentrations.
-
Measure the amplitude of the NMDA receptor-mediated current in the presence and absence of the test compound.
-
Construct a concentration-response curve to determine the IC50 of the compound for inhibiting the NMDA receptor current.
-
To assess voltage-dependency, repeat the measurements at different membrane holding potentials.[7][8]
Signaling Pathways and Experimental Workflows
Visual representations of the NMDA receptor signaling pathway and experimental workflows can aid in understanding the mechanism of action and the methods used for evaluation.
Caption: NMDA receptor signaling pathway and point of intervention for antagonists.
Caption: General experimental workflow for characterizing a novel NMDA receptor antagonist.
Conclusion
This compound belongs to the oxamide class of compounds, which has shown promise in the development of selective NMDA receptor antagonists. While direct comparative data for this specific molecule is not yet widely available, the information on structurally related compounds suggests its potential as a modulator of NMDA receptor activity. Further in-depth studies, following the experimental protocols outlined in this guide, are necessary to fully characterize its pharmacological profile, including its binding affinity, subtype selectivity, and in vivo efficacy. Such research will be instrumental in determining its utility as a tool for neurological research and its potential as a lead compound for the development of novel therapeutics targeting NMDA receptor dysfunction.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding characterization of N‐(2‐chloro‐5‐thiomethylphenyl)‐N′‐(3‐[3H]3methoxy phenyl)‐N′‐methylguanidine ([3H]GMOM), a non‐competitive N‐methyl‐D‐aspartate (NMDA) receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 8. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for N'-(2-chlorophenyl)-N-methyloxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical techniques for the qualitative and quantitative analysis of N'-(2-chlorophenyl)-N-methyloxamide. The information presented is intended to assist researchers and professionals in selecting the most appropriate analytical methodology for their specific needs, whether for routine quality control, impurity profiling, or structural elucidation.
Introduction to Analytical Cross-Validation
Cross-validation of analytical techniques is a critical process in drug development and manufacturing. It involves using multiple analytical methods to analyze the same sample to ensure the accuracy, reliability, and consistency of the results. This approach helps to identify any method-specific biases and provides a more comprehensive understanding of the analyte. For a molecule like this compound, which contains several functional groups and potential sites for impurities, a multi-faceted analytical approach is essential.
Comparison of Key Analytical Techniques
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. The following sections provide a comparative overview of common analytical methods applicable to this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a robust and reliable method for routine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is invaluable for identifying volatile impurities or degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This makes it an ideal technique for trace-level impurity analysis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and purity of the sample.
Infrared (IR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for a quick identity check of the compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical techniques for the analysis of this compound. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | NMR (¹H) | FTIR |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | ~0.1 ng/mL | Not typically used for trace detection | Not applicable for quantification |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~3 ng/mL | ~0.3 ng/mL | ~0.1% (relative) | Not applicable |
| Linearity (R²) | >0.999 | >0.995 | >0.998 | Not applicable | Not applicable |
| Precision (%RSD) | < 2% | < 10% | < 5% | < 1% | Not applicable |
| Accuracy (% Recovery) | 98-102% | 90-110% | 95-105% | Not applicable | Not applicable |
| Analysis Time | 5-15 min | 15-30 min | 5-15 min | 5-20 min | < 5 min |
| Primary Application | Quantification, Purity | Volatile Impurities | Trace Analysis, Identification | Structure Elucidation, Purity | Functional Group ID |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: 30% to 90% acetonitrile over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL. Further dilute with the mobile phase to the desired concentration for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify potential volatile impurities in a sample of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or perform headspace analysis for very volatile impurities.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the detection and quantification of this compound and its impurities at trace levels.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but can be optimized for faster analysis with UPLC.
-
Ionization Mode: Positive ESI.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions for the analyte and its impurities.
-
-
Sample Preparation: Similar to HPLC-UV, but may require further dilution for trace analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the definitive structural confirmation and purity assessment of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity within the molecule.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a quick method to verify the presence of key functional groups.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Spectral Range: 4000-400 cm⁻¹.
-
Expected Peaks: Look for characteristic absorption bands for N-H stretching, C=O stretching (amide), and aromatic C-H and C=C stretching.
Visualizing the Analytical Workflows
The following diagrams illustrate the typical experimental workflows for the key chromatographic techniques discussed.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for GC-MS analysis.
Conclusion and Recommendations
For routine quality control and quantification of this compound, HPLC-UV is the recommended technique due to its robustness, precision, and cost-effectiveness. For structural confirmation and the definitive identification of impurities, NMR and LC-MS/MS are indispensable. GC-MS should be employed to investigate the presence of any volatile impurities that may not be detected by liquid chromatography methods. Finally, FTIR serves as a rapid and simple tool for identity confirmation. A combination of these techniques will provide a comprehensive analytical profile of this compound, ensuring its quality, safety, and efficacy.
Confirming the binding affinity and selectivity of N'-(2-chlorophenyl)-N-methyloxamide
An Overview of Oxamide Derivatives and Their Potential Biological Activity
Initial searches for binding affinity and selectivity data for the specific compound N'-(2-chlorophenyl)-N-methyloxamide did not yield any direct results. This suggests that this particular molecule may be a novel compound that has not yet been extensively characterized in publicly available literature. However, the broader class of oxamide derivatives has been the subject of various studies, revealing their potential as biologically active agents with diverse therapeutic applications.
This guide provides a comparative overview of the biological activities of several oxamide derivatives based on available experimental data. It is intended for researchers, scientists, and drug development professionals interested in this class of compounds.
Biological Activity of Oxamide Derivatives
Oxamide derivatives have been investigated for a range of biological activities, demonstrating their potential to interact with various cellular targets. Studies have highlighted their promise as anticancer agents, enzyme inhibitors, and modulators of other important biological pathways.[1] The versatility of the oxamide scaffold allows for the synthesis of diverse libraries of compounds with varying substitution patterns, leading to a broad spectrum of biological effects.
Anticancer Activity
Several studies have focused on the antiproliferative effects of oxamide derivatives against various cancer cell lines. For instance, a series of hydrazones bearing an oxamide moiety were synthesized and evaluated for their ability to inhibit the growth of human cancer cells. One compound, featuring a 2-hydroxybenzylidene structure, demonstrated significant in vitro anti-proliferative activity against MDA-MB-231 (human breast adenocarcinoma) and 4T1 (mouse mammary tumor) cells, with IC50 values of 7.73 ± 1.05 µM and 1.82 ± 1.14 µM, respectively.[1] This particular compound was also shown to induce cell death in MDA-MB-231 cells by causing G1/S cell cycle arrest at higher concentrations.[1] The anticancer effects of oxamide compounds are thought to occur through various mechanisms, including the inhibition of calpain, histone deacetylase, protein-tyrosine phosphatase, and tyrosine kinases.[1]
Enzyme Inhibition
Oxamide derivatives have also been identified as potent inhibitors of various enzymes. One study explored a range of oxamide ligands for their ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways.[2] Molecular docking studies suggested that these compounds could bind to the active site of human 5-Lipoxygenase.[2]
Another area of investigation has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. A series of oxamide and fumaramide derivatives were synthesized and evaluated as inhibitors of these enzymes.[3] One of the fumaramide derivatives showed a very potent mixed-type inhibition of AChE with an IC50 of 0.03 µM.[3]
Furthermore, oxamide derivatives have been patented as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme that is a target for immunosuppressive, anti-cancer, and anti-viral agents.[4]
Comparative Data on Oxamide Derivatives
The following table summarizes the biological activity of selected oxamide derivatives from the available literature.
| Compound Class/Derivative | Target | Activity (IC50) | Cell Line/Assay | Reference |
| Oxamide-hydrazone hybrid (7k) | Proliferation | 7.73 ± 1.05 µM | MDA-MB-231 | [1] |
| Oxamide-hydrazone hybrid (7k) | Proliferation | 1.82 ± 1.14 µM | 4T1 | [1] |
| Fumaramide derivative (3o) | Acetylcholinesterase (AChE) | 0.03 µM | Enzyme inhibition assay | [3] |
| Oxamide derivatives | Lipoxygenase | - | In-silico docking | [2] |
| Patented oxamide derivatives | IMPDH | - | In vitro and in vivo assays | [4] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the literature for assessing the biological activity of oxamide derivatives.
Antiproliferative Activity Assessment (MTT Assay)[1]
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of each well is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Enzyme Inhibition Assay (General Protocol)[3]
-
Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., AChE) and its corresponding substrate is prepared in an appropriate buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound (inhibitor) for a specific period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Product Formation: The rate of product formation is monitored over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Lineweaver-Burk plots can be used to determine the mechanism of inhibition.
Visualizations
The following diagrams illustrate a general synthetic pathway for N-substituted oxamides and a conceptual representation of enzyme inhibition by an oxamide derivative.
Caption: General synthesis of N,N'-disubstituted oxamides.
Caption: Conceptual diagram of competitive enzyme inhibition.
References
A Comparative Guide to the Synthesis of N'-(2-chlorophenyl)-N-methyloxamide: Evaluating Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two proposed synthetic methodologies for N'-(2-chlorophenyl)-N-methyloxamide. Due to a lack of specific published data for this compound, this document outlines plausible and robust synthetic routes based on established chemical principles for the formation of unsymmetrical oxamides. The comparison focuses on the potential reproducibility and robustness of each method, supported by detailed hypothetical experimental protocols.
Introduction
This compound is a disubstituted oxamide with potential applications in medicinal chemistry and materials science. The robust and reproducible synthesis of such molecules is critical for further research and development. This guide compares two primary synthetic strategies: a sequential approach commencing with a symmetrical starting material (oxalyl chloride) and a more direct route utilizing an asymmetrical precursor (methyl oxalyl chloride).
Method 1: Two-Step Synthesis from Oxalyl Chloride and Methylamine
This method involves the initial formation of an N-methyloxamoyl chloride intermediate, which is subsequently reacted with 2-chloroaniline to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-methyloxamoyl chloride
-
A solution of methylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) is cooled to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Oxalyl chloride (1.1 equivalents) is added dropwise to the cooled methylamine solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The solvent and any excess oxalyl chloride are removed under reduced pressure to yield crude N-methyloxamoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
2-chloroaniline (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 equivalents) are dissolved in an aprotic solvent (e.g., dichloromethane or THF) and cooled to 0°C.
-
A solution of the crude N-methyloxamoyl chloride (1.0 equivalent) from the previous step in the same solvent is added dropwise to the 2-chloroaniline solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
Discussion of Reproducibility and Robustness
This two-step approach offers good control over the reaction. The sequential addition of the amines minimizes the formation of symmetrical byproducts. However, the handling of the intermediate N-methyloxamoyl chloride can be challenging due to its moisture sensitivity. The robustness of this method is dependent on strictly anhydrous conditions and the purity of the intermediate.
Method 2: Direct Synthesis from Methyl Oxalyl Chloride
This method provides a more direct route to the target molecule by reacting 2-chloroaniline with methyl oxalyl chloride, followed by amidation with methylamine. A variation involves the direct formation of the amide from the aniline and the acid chloride.[1]
Experimental Protocol
-
To a stirred solution of 2-chloroaniline (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., THF or dichloromethane) at 0°C, a solution of methyl oxalyl chloride (1.1 equivalents) is added dropwise.[2][3]
-
The reaction mixture is allowed to stir at room temperature for 1-2 hours.
-
The mixture is then cooled again to 0°C, and a solution of methylamine (1.5 equivalents) in the same solvent is added.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and purification are carried out as described in Method 1.
Discussion of Reproducibility and Robustness
This method is potentially more efficient as it can be performed in a one-pot fashion. The commercial availability of methyl oxalyl chloride simplifies the process.[2] The robustness of this method is generally higher as it avoids the isolation of a potentially unstable intermediate. However, careful control of the reaction conditions is still necessary to avoid side reactions.
Quantitative Data Summary
As these are proposed syntheses, experimental data such as yield, purity, and reaction times are not available. The following table provides a qualitative comparison of the two methods.
| Parameter | Method 1: Two-Step from Oxalyl Chloride | Method 2: Direct from Methyl Oxalyl Chloride |
| Number of Steps | 2 | 1 (potentially one-pot) |
| Intermediate Stability | Potentially moisture-sensitive intermediate | More stable starting materials |
| Control over Selectivity | High | Moderate to High |
| Ease of Execution | More complex due to intermediate handling | Simpler |
| Potential Reproducibility | Good with strict control of conditions | Very Good |
| Potential Robustness | Moderate | High |
Visualizations
Method 1: Two-Step Synthesis Workflow
References
Benchmarking N'-(2-chlorophenyl)-N-methyloxamide: A Comparative Analysis Against Current Therapeutic Standards
A comprehensive evaluation of the novel compound N'-(2-chlorophenyl)-N-methyloxamide is currently hampered by a lack of publicly available data on its specific biological activity and therapeutic targets. Extensive searches of scientific literature and chemical databases did not yield information on the mechanism of action, preclinical or clinical studies, or the intended therapeutic application of this specific molecule.
While the broader class of oxamide derivatives has shown promise in a variety of therapeutic areas, including as anti-inflammatory, anticonvulsant, and anticancer agents, the specific profile of this compound remains uncharacterized. Without a defined therapeutic indication, a direct and meaningful comparison against current treatment standards is not feasible.
This guide, therefore, will outline a hypothetical benchmarking framework. Should data on the biological activity of this compound become available, this framework can be utilized to conduct a thorough comparative analysis.
Hypothetical Therapeutic Scenarios and Corresponding Benchmarking Standards
To illustrate the process of benchmarking, we will consider two potential therapeutic applications for this compound based on the activities of structurally related compounds: as an anticonvulsant for the treatment of epilepsy and as an anti-inflammatory agent.
Scenario 1: this compound as an Anticonvulsant Agent
In this scenario, this compound would be benchmarked against established antiepileptic drugs (AEDs). The choice of comparators would depend on the specific seizure types the compound is effective against.
Current Therapeutic Standards for Epilepsy:
-
Broad-Spectrum AEDs: Valproate, Lamotrigine, Levetiracetam, Topiramate.
-
Focal-Onset Seizure AEDs: Carbamazepine, Oxcarbazepine, Lacosamide.
-
Absence Seizure AEDs: Ethosuximide.
Data Presentation: Comparative Efficacy and Safety of Anticonvulsants
A comparative analysis would involve summarizing key preclinical and clinical data in a tabular format.
| Parameter | This compound | Valproate | Carbamazepine |
| Efficacy | |||
| ED₅₀ (MES Test, mg/kg) | Data Needed | Literature Value | Literature Value |
| ED₅₀ (scPTZ Test, mg/kg) | Data Needed | Literature Value | Literature Value |
| Seizure Freedom Rate (%) | Data Needed | Clinical Trial Data | Clinical Trial Data |
| Safety & Tolerability | |||
| TD₅₀ (Rotarod, mg/kg) | Data Needed | Literature Value | Literature Value |
| Protective Index (TD₅₀/ED₅₀) | Data Needed | Literature Value | Literature Value |
| Common Adverse Effects | Data Needed | Drowsiness, Nausea, Weight Gain | Dizziness, Ataxia, Rash |
| Pharmacokinetics | |||
| Bioavailability (%) | Data Needed | ~90% | 70-80% |
| Half-life (hours) | Data Needed | 9-16 | 25-65 (initial), 12-17 (multiple doses) |
| Metabolism | Data Needed | Hepatic (Glucuronidation) | Hepatic (CYP3A4) |
Experimental Protocols:
Detailed methodologies for key preclinical anticonvulsant screening tests would be provided.
-
Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures. The protocol would detail the animal species, strain, age, and weight; the electrical stimulus parameters (e.g., current, frequency, duration); the endpoint measured (e.g., abolition of the hind-limb tonic extensor component); and the drug administration protocol.
-
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This test is a model for myoclonic and absence seizures. The protocol would specify the dose of pentylenetetrazol used to induce seizures, the observation period, the criteria for seizure protection, and the drug administration details.
-
Rotarod Test for Neurotoxicity: This test assesses motor coordination and potential neurological deficits. The protocol would describe the apparatus, the speed of rotation, the trial duration, and the endpoint (e.g., latency to fall).
Signaling Pathway and Workflow Visualization:
Scenario 2: this compound as an Anti-inflammatory Agent
In this scenario, the compound would be benchmarked against standard anti-inflammatory drugs.
Current Therapeutic Standards for Inflammation:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Ibuprofen, Naproxen, Celecoxib (COX-2 selective).
-
Corticosteroids: Prednisone, Dexamethasone.
-
Disease-Modifying Antirheumatic Drugs (DMARDs) for chronic inflammation: Methotrexate, Adalimumab (TNF-α inhibitor).
Data Presentation: Comparative Efficacy and Safety of Anti-inflammatory Agents
| Parameter | This compound | Ibuprofen | Celecoxib |
| Efficacy | |||
| IC₅₀ (COX-1, µM) | Data Needed | Literature Value | Literature Value |
| IC₅₀ (COX-2, µM) | Data Needed | Literature Value | Literature Value |
| Paw Edema Inhibition (%) | Data Needed | Literature Value | Literature Value |
| Safety & Tolerability | |||
| Gastric Ulceration Index | Data Needed | Literature Value | Literature Value |
| Cardiovascular Risk | Data Needed | Low | Increased (Dose-dependent) |
| Common Adverse Effects | Data Needed | GI upset, Bleeding | Edema, Hypertension |
| Pharmacokinetics | |||
| Bioavailability (%) | Data Needed | >80% | 22-40% |
| Half-life (hours) | Data Needed | 2-4 | 11 |
| Metabolism | Data Needed | Hepatic (CYP2C9) | Hepatic (CYP2C9) |
Experimental Protocols:
-
In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay: This assay determines the inhibitory activity of the compound on COX-1 and COX-2 enzymes. The protocol would detail the source of the enzymes, the substrate used (e.g., arachidonic acid), the method of detection of prostaglandin production, and the calculation of IC₅₀ values.
-
Carrageenan-Induced Paw Edema Model: This is a standard in vivo model of acute inflammation. The protocol would describe the animal model, the injection of carrageenan into the paw, the measurement of paw volume at different time points, and the drug administration regimen.
Signaling Pathway and Workflow Visualization:
Conclusion and Future Directions
The provided framework highlights the necessary data and experimental approaches required for a comprehensive benchmarking of this compound. The scientific and drug development communities await the publication of foundational research that elucidates the pharmacological profile of this compound. Once a therapeutic target is identified and initial efficacy and safety data are available, a rigorous comparison against current standards of care will be crucial in determining its potential clinical utility and value. Researchers are encouraged to pursue studies that will define the biological activity of this compound to enable its proper evaluation within the landscape of modern therapeutics.
Safety Operating Guide
Navigating the Disposal of N'-(2-chlorophenyl)-N-methyloxamide: A Guide for Laboratory Professionals
Immediate Safety and Disposal Protocol
When a specific Safety Data Sheet (SDS) for a chemical compound is not available, it is imperative to handle the substance as potentially hazardous. The following step-by-step procedure should be followed to ensure the safe and compliant disposal of N'-(2-chlorophenyl)-N-methyloxamide.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the unknown nature of the compound's specific hazards, a conservative approach to personal protection is required.
-
Minimum PPE: At a minimum, personnel handling the compound should wear:
-
Chemical-resistant gloves (Nitrile or Neoprene)
-
Safety goggles
-
A fully buttoned laboratory coat
-
-
Enhanced Precautions: If there is a risk of generating dust or aerosols, additional respiratory protection, such as a fume hood or a fitted respirator, should be used.
Step 2: Containment and Labeling
Proper containment and clear labeling are crucial to prevent accidental exposure and ensure that waste handlers are aware of the potential risks.
-
Secure Container: Store this compound waste in a chemically resistant, leak-proof container with a secure lid.
-
Clear Labeling: The container must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste - Awaiting Full Hazard Profile"
-
The date of accumulation
-
The name and contact information of the generating researcher or laboratory
-
Step 3: Segregation and Storage
Isolate the waste container from incompatible materials to prevent any potential chemical reactions.
-
Store the labeled waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 4: Consultation with Environmental Health and Safety (EHS)
This is the most critical step in the disposal process. Your institution's EHS department is the definitive resource for guidance on the disposal of unknown or novel compounds.
-
Provide Information: Contact your EHS department and provide them with all available information about this compound, including its chemical structure and any known related compounds.
-
Follow Guidance: The EHS department will provide specific instructions for the final disposal of the waste. This may involve further analysis of the compound to determine its precise hazards before it can be transported and disposed of by a licensed hazardous waste vendor. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.
Step 5: Documentation
Maintain a detailed record of the disposal process, including the date of waste generation, the amount of waste, and all communications with the EHS department. This documentation is essential for regulatory compliance.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a chemical compound like this compound, for which a specific SDS is not immediately available.
Caption: Disposal workflow for a chemical with an unavailable SDS.
By adhering to this structured and cautious approach, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and other novel compounds, thereby upholding the highest standards of laboratory safety and regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
